{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
Description
Properties
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-5-6-12(18-8-11)10-3-1-9(7-17)2-4-10/h1-6,8H,7,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAJYHFQYZEWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640249 | |
| Record name | 1-{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-74-7 | |
| Record name | 1-{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this important research chemical, offering field-proven insights and detailed experimental protocols.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthetic approach to this compound involves a two-step sequence. The core of this strategy is the formation of the biaryl linkage between the pyridine and phenyl rings, followed by the elaboration of the methylamine functionality.
Diagram of the Retrosynthetic Pathway:
Caption: Retrosynthetic analysis of the target compound.
This retrosynthetic analysis points to a convergent synthesis, with the key steps being:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a robust and versatile method for the formation of C-C bonds between aryl and heteroaryl moieties.[2][3] In this case, it will be used to couple a 2-halopyridine derivative with a phenylboronic acid.
-
Nitrile Reduction: The resulting benzonitrile intermediate can then be reduced to the desired primary amine using various established methods.[4][5]
Experimental Protocols
Part 1: Synthesis of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile (Intermediate)
This crucial step involves the formation of the central biaryl scaffold via a Suzuki-Miyaura coupling reaction. The choice of a 2-halopyridine (chloro- or bromo- derivative) and a suitable palladium catalyst/ligand system is critical for achieving high yields.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Subsequently, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile.
Part 2: Synthesis of this compound (Target Compound)
The final step is the reduction of the nitrile group of the intermediate to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation, though catalytic hydrogenation is a viable alternative.[4][5]
Diagram of the Nitrile Reduction Workflow:
Caption: Workflow for the nitrile reduction to a primary amine.
Detailed Protocol (using LiAlH₄):
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 4-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 eq.) portion-wise, controlling the rate of addition to manage any exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up (Fieser method): Cautiously quench the reaction by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
Purification: Filter the resulting suspension through a pad of celite, washing with an organic solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography or crystallization if necessary.
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the benzylic methylene protons (-CH₂) and a broad singlet for the amine protons (-NH₂). The coupling patterns of the aromatic protons will provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.8 - 9.0 | s | Pyridine-H6 |
| 8.0 - 8.2 | d | Pyridine-H4 | |
| 7.8 - 8.0 | d | Pyridine-H3 | |
| 7.9 - 8.1 | d | Phenyl-H (ortho to pyridine) | |
| 7.4 - 7.6 | d | Phenyl-H (ortho to CH₂NH₂) | |
| ~3.9 | s | -CH₂- | |
| ~1.5-2.5 (broad) | s | -NH₂ | |
| ¹³C | ~160 | s | C-2 (Pyridine) |
| ~148 (q) | q | C-5 (Pyridine) | |
| ~135 | s | C-3 (Pyridine) | |
| ~125 (q) | q | -CF₃ | |
| ~120-145 | m | Aromatic Carbons | |
| ~45 | s | -CH₂- | |
| ¹⁹F | ~ -62 | s | -CF₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₁F₃N₂), the expected molecular weight is approximately 252.24 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) should be observed at m/z 252. A common fragmentation pathway for benzylic amines is the loss of a hydrogen radical to form a stable iminium cation, which would result in a prominent peak at m/z 251.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the final compound. A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of an additive like trifluoroacetic acid or formic acid), can be developed to separate the product from any remaining starting materials, intermediates, or byproducts. The purity is determined by the area percentage of the product peak in the chromatogram.
Safety Considerations
-
Handling of Reagents: Exercise caution when handling all chemicals. Lithium aluminum hydride is highly reactive with water and should be handled under anhydrous conditions in an inert atmosphere. Halogenated pyridines and boronic acids can be irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving a Suzuki-Miyaura coupling and a subsequent nitrile reduction. This guide provides a robust framework for its preparation and characterization, enabling researchers to access this valuable building block for applications in drug discovery and development. Careful execution of the experimental protocols and thorough analytical characterization are paramount to ensure the quality and integrity of the final product.
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An In-depth Technical Guide to the Physicochemical Properties of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Novel Chemical Entity
The landscape of medicinal chemistry is in constant evolution, driven by the pursuit of novel molecular scaffolds with unique therapeutic potential. The compound {4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methylamine represents a compelling convergence of two key pharmacophores: a trifluoromethylpyridine moiety and a phenylmethylamine core. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and receptor binding affinity, while the phenylmethylamine framework is a cornerstone of many neuroactive and cardiovascular agents.[1]
This technical guide serves as a comprehensive roadmap for the synthesis, characterization, and in-depth analysis of the core physicochemical properties of this promising, yet largely uncharacterized, molecule. As we embark on this scientific exploration, we will not merely present data but will delve into the rationale behind the experimental design, ensuring a robust and reproducible scientific narrative.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure. The systematic IUPAC name, this compound, dictates a precise arrangement of its constituent atoms.
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Core Physicochemical Data
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₁F₃N₂ | |
| Molecular Weight | 264.24 g/mol | |
| XLogP3 | 3.5 | A measure of lipophilicity. |
| Hydrogen Bond Donors | 2 | From the amine group. |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms. |
| Rotatable Bonds | 2 | Indicating some conformational flexibility. |
Synthetic Strategy and Purification
A robust and scalable synthetic route is paramount for the generation of high-purity material for subsequent characterization and screening. A plausible and efficient approach involves a Suzuki coupling reaction, a powerful cross-coupling method in modern organic synthesis.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol:
-
Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and 4-(aminomethyl)phenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).
-
Reaction Conditions: The reaction mixture is degassed and heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Determination of Physicochemical Properties
The following protocols outline the experimental procedures for the precise determination of the key physicochemical properties of the synthesized compound.
Experimental Workflow for Physicochemical Characterization:
Caption: Experimental workflow for the physicochemical characterization of this compound.
Structural Verification and Purity Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be acquired to confirm the chemical structure. The characteristic chemical shifts and coupling constants of the aromatic and aliphatic protons, as well as the carbon atoms, will provide definitive structural evidence.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the molecule, further confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-F stretches of the trifluoromethyl group.
-
High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound will be determined by analytical reverse-phase HPLC. A high-purity standard (>98%) is essential for accurate physicochemical measurements.[2]
-
Elemental Analysis: Combustion analysis will provide the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the theoretical values for the molecular formula.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.
-
Apparatus: A calibrated capillary melting point apparatus.
-
Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting point range (typically < 2 °C) is indicative of high purity.
Solubility Determination
Solubility in aqueous and organic solvents is a critical parameter for drug development, influencing bioavailability and formulation.
-
Method: The equilibrium solubility will be determined by adding an excess of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO). The suspension will be agitated at a constant temperature until equilibrium is reached. The supernatant will then be filtered, and the concentration of the dissolved compound will be determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH.
-
Method: Potentiometric titration is a reliable method for pKa determination. A solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH is monitored as a function of the titrant volume. The pKa value corresponds to the pH at the half-equivalence point.[3][4]
Lipophilicity (logP) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Method: The shake-flask method is the traditional approach for logP determination. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this compound. The successful execution of these protocols will yield a high-purity compound with a well-defined physicochemical profile, paving the way for further investigations into its pharmacological activity and therapeutic potential. The unique combination of the trifluoromethylpyridine and phenylmethylamine moieties suggests that this compound may exhibit interesting biological activities, warranting its inclusion in high-throughput screening campaigns and further lead optimization studies.
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An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Advantage of Fluorination in Bioactive Scaffolds
The deliberate incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, into heterocyclic scaffolds represents a cornerstone of modern medicinal and agrochemical design.[1][2] The trifluoromethyl group is a unique bioisostere of the methyl group but possesses profoundly different physicochemical properties. Its strong electron-withdrawing nature, high lipophilicity, and steric bulk dramatically influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] When appended to a pyridine ring—a privileged structure in its own right due to its hydrogen bonding capabilities and metabolic profile—the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful tool for creating highly active and targeted agents.[1][4][5][6] This guide provides an in-depth exploration of the diverse biological activities of TFMP derivatives, detailing their mechanisms of action, the experimental workflows used to validate them, and the structure-activity relationships that govern their potency.
Chapter 1: Dominance in Agrochemicals - Targeted Disruption of Pest Biology
Trifluoromethylpyridine derivatives have achieved widespread success and application in crop protection, with numerous commercial products targeting a range of agricultural pests.[1][7][8] Their efficacy stems from the precise inhibition of critical biological pathways in insects, fungi, and weeds.
Insecticidal Activity: Neurotransmission Agonism
A prominent class of TFMP-based insecticides functions by disrupting the central nervous system of insects.
-
Key Compound: Flupyradifurone
-
Mechanism of Action: Flupyradifurone is a butenolide insecticide that acts as an agonist of insect nicotinic acetylcholine receptors (nAChRs).[9][10][11][12] Unlike the neurotransmitter acetylcholine, flupyradifurone is not degraded by acetylcholinesterase. This leads to persistent receptor activation, causing irreversible depolarization of the nerve cell membrane, failure of the nervous system, and subsequent death of the insect.[9][12] Although its mode of action is similar to neonicotinoids, its distinct chemical structure allows it to be effective against pests that have developed resistance to older insecticides.[12] It demonstrates potent efficacy against a broad spectrum of sap-feeding pests like aphids and whiteflies.[9][10]
Fungicidal Activity: Inhibition of Cellular Respiration
Several TFMP derivatives are potent fungicides that halt fungal growth by cutting off the pathogen's energy supply.
-
Key Compound: Fluopyram
-
Mechanism of Action: Fluopyram is a pyridinyl-ethyl-benzamide fungicide that belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class (FRAC Group 7).[13][14] It specifically targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi.[13][14] By competitively binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, Fluopyram blocks the electron transport chain, thereby inhibiting the production of ATP.[13][14] This cessation of energy production prevents spore germination and mycelial growth.[13] Interestingly, Fluopyram also exhibits significant nematicidal activity through the same SDH-inhibiting mechanism in plant-parasitic nematodes.[13][15][16]
Visualizing the SDHI Mechanism
The following diagram illustrates the targeted action of Fluopyram within the fungal mitochondrial electron transport chain.
Caption: A standard pipeline for evaluating the cytotoxic potential of test compounds.
Chapter 4: Structure-Activity Relationship (SAR) Insights
The biological activity of TFMP derivatives is highly dependent on the substitution pattern on both the pyridine ring and any associated scaffolds. SAR studies are crucial for optimizing lead compounds into potent and selective agents.
-
Positional Isomerism: The position of the CF₃ group on the pyridine ring (e.g., 2-, 3-, or 4-position) significantly alters the electronic distribution and steric profile of the molecule, which in turn affects its binding to target proteins. [1]* Influence of Other Substituents: The addition of other functional groups (e.g., halogens, amines, ethers) can modulate properties like solubility, lipophilicity, and metabolic stability. For example, in a series of 1,3,4-oxadiazole derivatives, installing an electron-withdrawing group at the 4-position of an adjacent benzene ring was found to enhance insecticidal activity. [4] Table 1: Overview of Key Trifluoromethylpyridine Derivatives and Their Biological Activity
| Compound Name | Class | Primary Target | Mechanism of Action | Key Application |
| Flupyradifurone | Insecticide | Nicotinic Acetylcholine Receptor (nAChR) | nAChR Agonist; disrupts nerve function [9][10][12] | Control of sucking pests (aphids, whiteflies) [9] |
| Fluopyram | Fungicide / Nematicide | Succinate Dehydrogenase (Complex II) | SDHI; inhibits mitochondrial respiration [13][14][15] | Control of fungal diseases and nematodes [13] |
| Haloxyfop-P | Herbicide | Acetyl-CoA Carboxylase (ACCase) | ACCase Inhibitor; disrupts fatty acid synthesis [17][18] | Selective control of grass weeds in broadleaf crops [18] |
| Fluazinam | Fungicide | Mitochondrial Respiration | Uncoupler of oxidative phosphorylation [1] | Broad-spectrum fungal disease control |
| Flonicamid | Insecticide | Chordotonal Organs | Selective feeding blocker [19] | Control of aphids and other sucking insects [19] |
Conclusion and Future Outlook
Trifluoromethylpyridine derivatives stand as a testament to the power of fluorine chemistry in modulating biological activity. Their success in the agrochemical sector is well-established, with multiple compounds providing robust and targeted control of pests through diverse mechanisms of action. [1][4][5]The translation of this success into the pharmaceutical arena is an active and promising area of research, with ongoing efforts to develop novel therapeutics for cancer and infectious diseases. [1][3][20]As synthetic methodologies advance and our understanding of biological targets deepens, the TFMP scaffold will undoubtedly continue to be a source of innovative and impactful bioactive molecules.
References
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The Trifluoromethylpyridine Moiety: A Keystone in Modern Chemical Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif in the development of a diverse array of bioactive molecules, spanning the fields of agrochemicals and pharmaceuticals.[1][2][3][4] The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, make it a powerful tool in the design of potent and selective agents.[5][6][7] This technical guide provides an in-depth exploration of the mechanisms of action for key trifluoromethylpyridine-containing compounds, offering field-proven insights and detailed experimental protocols for their evaluation. We will dissect the molecular interactions and cellular consequences of these compounds in their roles as herbicides, insecticides, and therapeutic agents, providing a comprehensive resource for professionals in chemical biology and drug development.
The Physicochemical Impact of the Trifluoromethyl Group
The strategic incorporation of a trifluoromethyl group into a pyridine ring profoundly alters the molecule's properties, which is fundamental to its biological activity.[5][8] The C-F bond is one of the strongest in organic chemistry, rendering the -CF3 group highly resistant to metabolic degradation, often leading to an extended half-life of the compound.[6] Furthermore, the potent electron-withdrawing nature of the -CF3 group can significantly influence the pKa of nearby functionalities and the overall electronic distribution of the pyridine ring, thereby enhancing binding affinity to target proteins.[6][8]
Herbicidal Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
A prominent example of a trifluoromethylpyridine-containing herbicide is Fluazifop-p-butyl , a post-emergence herbicide highly effective against grass weeds.[9][10] Its mechanism hinges on the targeted inhibition of a critical enzyme in plant lipid biosynthesis.
Molecular Target: Acetyl-CoA Carboxylase (ACCase)
Fluazifop-p-butyl itself is a pro-herbicide.[11] Upon absorption into the plant, it is hydrolyzed to its active form, fluazifop acid.[9] The herbicidal activity is almost exclusively attributed to the (R)-enantiomer.[11][12] The primary molecular target of (R)-fluazifop acid is Acetyl-CoA Carboxylase (ACCase), a key enzyme that catalyzes the first committed step in fatty acid biosynthesis.[9][10][13] By inhibiting ACCase, fluazifop acid halts the production of malonyl-CoA, a crucial building block for fatty acids. This disruption of lipid synthesis leads to the breakdown of cell membrane integrity, particularly in rapidly growing meristematic tissues, ultimately causing weed death.[9][11]
Enantiomer-Specific Activity Data
The stereospecificity of fluazifop's herbicidal action is a critical aspect of its mechanism. The (S)-isomer is biologically inactive.
| Compound/Isomer | Target Enzyme | Target Species (Family) | Activity Metric | Value (µM) |
| (R)-Fluazifop Acid | Acetyl-CoA Carboxylase | Hordeum vulgare (Barley) | I₅₀ | ~0.3 - 0.5 |
| (S)-Fluazifop Acid | Acetyl-CoA Carboxylase | Hordeum vulgare (Barley) | I₅₀ | > 100 (Inactive) |
| (R)-Fluazifop Acid | Acetyl-CoA Carboxylase | Pisum sativum (Pea) | I₅₀ | > 100 (Inactive) |
Data synthesized from Walker et al., 1988 as cited in[11].
Experimental Protocol: Malachite Green Colorimetric ACCase Inhibition Assay
This functional assay provides a robust method for determining the inhibitory potential of compounds against ACCase by detecting the inorganic phosphate produced during the enzyme's reaction.[14][15]
Objective: To quantify the IC₅₀ value of a test compound against ACCase.
Materials:
-
Fresh leaf tissue from a susceptible grass species (e.g., Digitaria ciliaris).
-
ACCase extraction buffer.
-
Assay buffer containing ATP, acetyl-CoA, and bicarbonate.
-
Test compound (e.g., Fluazifop-p-butyl) dissolved in a suitable solvent (e.g., DMSO).
-
Malachite Green reagent.
-
Microplate reader.
Step-by-Step Methodology:
-
Enzyme Extraction: Homogenize fresh leaf tissue in cold extraction buffer and centrifuge to obtain a crude enzyme extract containing ACCase.
-
Dose-Response Plate Preparation: Prepare serial dilutions of the test compound in the assay buffer in a 96-well microplate.
-
Enzyme Reaction: Add the ACCase extract to each well and incubate to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution (ATP, acetyl-CoA, bicarbonate).
-
Reaction Termination and Color Development: Stop the reaction and add the Malachite Green reagent, which will form a colored complex with the inorganic phosphate produced.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of ACCase activity against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the ACCase inhibition assay.
Insecticidal Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism
Flupyradifurone , a butenolide insecticide, exemplifies the use of the trifluoromethylpyridine motif in pest control.[16] Its mode of action involves the disruption of the insect's nervous system.
Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)
Flupyradifurone acts as an agonist of the insect nicotinic acetylcholine receptors (nAChRs).[16][17] These ligand-gated ion channels are crucial for synaptic transmission in the insect central nervous system. By binding to and activating nAChRs, flupyradifurone mimics the action of the neurotransmitter acetylcholine, leading to a persistent depolarization of the postsynaptic membrane. This uncontrolled nerve stimulation results in paralysis and ultimately the death of the insect.[16]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
This electrophysiological technique is a powerful tool for characterizing the interaction of compounds with ion channels, such as nAChRs, expressed in a heterologous system.[17][18]
Objective: To determine the agonistic activity and potency of a test compound on a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
TEVC rig with microelectrodes, amplifier, and data acquisition system.
-
Perfusion system with recording solution.
-
Test compound (e.g., Flupyradifurone) at various concentrations.
Step-by-Step Methodology:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes and inject them with the cRNA encoding the nAChR subunits. Incubate the oocytes for several days to allow for receptor expression.
-
TEVC Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Baseline Recording: Perfuse the oocyte with the recording solution and establish a stable baseline current.
-
Compound Application: Apply the test compound at a specific concentration via the perfusion system and record the induced current.
-
Washout: Wash the oocyte with the recording solution until the current returns to baseline.
-
Dose-Response Curve Generation: Repeat steps 4 and 5 with a range of compound concentrations to generate a dose-response curve.
-
Data Analysis: Plot the peak current response against the logarithm of the compound concentration and fit the data to determine the EC₅₀ (effective concentration for 50% maximal response).
Caption: Workflow for TEVC electrophysiology.
Pharmaceutical Mechanisms of Action: Diverse Therapeutic Targets
The trifluoromethylpyridine moiety is a versatile scaffold in medicinal chemistry, found in drugs targeting a wide range of diseases.[1][3]
Multi-Kinase Inhibition: The Case of Sorafenib
Sorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers.[19][20][21] Its trifluoromethylpyridine core is crucial for its activity.
Molecular Targets: Sorafenib targets several serine/threonine and receptor tyrosine kinases, including:
-
RAF kinases (RAF-1, B-RAF): Key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer, promoting cell proliferation.[22][23]
-
VEGFR-2, VEGFR-3, and PDGFR-β: Receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[19][20]
By inhibiting these kinases, Sorafenib exerts both anti-proliferative and anti-angiogenic effects.[19][22]
| Kinase Target | IC₅₀ (nM) |
| Raf-1 | 6 |
| B-Raf | 20 |
| VEGFR-2 | 90 |
| VEGFR-3 | 15 |
| PDGFRβ | 57 |
| c-Kit | 58 |
Data synthesized from[20][21].
Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced, making it ideal for screening kinase inhibitors.[24]
Objective: To determine the IC₅₀ of an inhibitor against a specific kinase.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., Sorafenib).
-
Kinase Reaction: In a microplate, combine the kinase, its specific substrate, ATP, and the test inhibitor.
-
Incubation: Allow the kinase reaction to proceed for a set period.
-
ADP to ATP Conversion: Add the ADP-Glo™ Reagent, which stops the kinase reaction and converts the produced ADP into ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ATP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC₅₀ value.[24]
Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib.
HIV Protease Inhibition: The Role of Tipranavir
Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV infection.[25][26][27]
Molecular Target: Tipranavir binds to the active site of the HIV-1 protease, an enzyme essential for the life cycle of the virus.[25][28] HIV protease cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions. By inhibiting this enzyme, Tipranavir prevents the maturation of the virus, rendering it non-infectious.[26][28]
Experimental Protocol: T-Cell Based Reporter Assay for HIV-1 Protease Activity
This cell-based assay provides a physiologically relevant system for screening HIV protease inhibitors.[29][30]
Objective: To monitor the activity of HIV-1 protease in T-cells and identify potential inhibitors.
Step-by-Step Methodology:
-
Cell Line Development: Establish a T-cell line that inducibly expresses a fusion protein of the Gal4 DNA-binding and transactivation domains linked by an HIV-1 protease cleavage site. This cell line also contains a reporter gene (e.g., eGFP) under the control of a Gal4 responsive element.
-
Assay Setup: Culture the engineered T-cells and induce the expression of the fusion protein.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound (e.g., Tipranavir).
-
Incubation: Incubate the cells to allow for inhibitor activity. In the absence of an effective inhibitor, the HIV-1 protease will cleave the fusion protein, preventing the activation of the reporter gene. In the presence of an inhibitor, the fusion protein remains intact, binds to the Gal4 responsive element, and activates the expression of eGFP.
-
Data Acquisition: Measure the eGFP signal using flow cytometry or a fluorescence plate reader.
-
Data Analysis: Correlate the intensity of the eGFP signal with the concentration of the inhibitor to determine its potency.
Conclusion
The trifluoromethylpyridine scaffold is a testament to the power of strategic molecular design in achieving potent and selective biological activity. From the targeted disruption of essential enzymes in weeds and the nervous systems of insects to the inhibition of critical pathways in human diseases, compounds containing this moiety have demonstrated remarkable utility. The experimental protocols detailed in this guide provide a framework for the continued exploration and development of novel trifluoromethylpyridine-based agents, underscoring the importance of a deep understanding of their mechanisms of action in advancing chemical biology and therapeutic innovation.
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Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 68(15), 6099-6109. [Link][19]
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Liu, L., et al. (2006). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. Cancer Research, 66(24), 11851-11858. [Link][22]
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Liu, W. (2018). Characterization of fluazifop-p-butyl herbicide tolerance in Zoysia. Spp. and the safening effect of triclopyr herbicide on zoysiagrass in. Florida (Doctoral dissertation, University of Florida). [Link][13]
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Thany, S. H., et al. (2024). Pharmacology and molecular modeling studies of sulfoxaflor, flupyradifurone and neonicotinoids on the human neuronal α7 nicotinic acetylcholine receptor. Toxicology and Applied Pharmacology, 489, 117123. [Link][17]
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Lancaster, Z. D., et al. (2021). Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. Weed Science, 69(5), 604-611. [Link][14][15]
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Hilton, B. J., & Wolkowicz, R. (2010). An assay to monitor HIV-1 protease activity for the identification of novel inhibitors in T-cells. PLoS One, 5(6), e10940. [Link][29][30]
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AERU. (n.d.). Fluazifop-P-butyl (Ref: R154875). University of Hertfordshire. [Link][12]
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An In-Depth Technical Guide to the Target Identification and Validation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded framework for the identification and validation of potential therapeutic targets for the novel chemical entity {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine. The structure of this molecule, featuring a trifluoromethylpyridine moiety, suggests significant potential for biological activity, as this group is prevalent in numerous agrochemical and pharmaceutical agents.[1] Given the absence of extensive public data on its specific molecular targets, this document outlines a systematic, multi-pronged strategy. The workflow begins with computational prediction and progresses through unbiased, affinity-based proteomics to targeted cellular and biophysical validation. Each section details the causal logic behind experimental choices and provides actionable, step-by-step protocols designed to ensure scientific rigor and reproducibility.
Introduction
The compound this compound, hereafter referred to as C13H11F3N2, is a small molecule with structural motifs that are significant in medicinal chemistry.[2] The trifluoromethyl (CF3) group can enhance metabolic stability and binding affinity, while the pyridine and phenylmethylamine scaffolds are common in biologically active compounds.[1][3] The critical first step in harnessing its therapeutic potential is to identify its molecular target(s)—the specific biomolecules with which it interacts to elicit a cellular response.
Determining a molecule's mechanism of action is paramount in drug discovery.[4] It allows for rational lead optimization, predicts potential on- and off-target effects, and is essential for clinical development. This guide presents an integrated workflow that combines in silico, biochemical, and cell-based methods to deconvolve the molecular targets of C13H11F3N2.[5][6][7]
Part 1: In Silico Target Prediction and Physicochemical Profiling
The initial phase of target identification should leverage computational tools to generate testable hypotheses in a cost- and time-effective manner.[8][9] These methods use the principle that structurally similar molecules often share similar biological targets.[10]
Rationale & Causality
In silico analysis serves two primary purposes: 1) To predict potential protein targets by comparing C13H11F3N2 to vast databases of compounds with known activities, and 2) To assess its "drug-like" properties, which can provide clues about its likely class of target and suitability for further development.[11] For instance, properties like polarity and size can suggest whether the compound is more likely to engage with a cell-surface receptor or an intracellular enzyme.
Experimental Workflow: Computational Target Fishing
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A Senior Application Scientist’s Guide to the Discovery of Novel Kinase Inhibitors with a Trifluoromethylpyridine Scaffold
Foreword: The Enduring Challenge and a Privileged Scaffold
The dysregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer, cementing their status as high-value therapeutic targets.[1][2] The journey of a kinase inhibitor from concept to clinic is, however, a formidable challenge, fraught with the complexities of achieving target potency, selectivity, favorable pharmacokinetics, and the ever-present specter of acquired resistance.[2][3] In this landscape, medicinal chemists continuously seek "privileged scaffolds"—core molecular frameworks that offer a robust starting point for inhibitor design.
This guide provides an in-depth technical exploration of one such scaffold: the trifluoromethylpyridine. From the perspective of field-proven application science, we will dissect the rationale behind its use, detail the synthetic and screening workflows, and illuminate the path of optimization. This is not merely a collection of protocols; it is a narrative of scientific causality, designed for researchers, scientists, and drug development professionals dedicated to crafting the next generation of targeted therapies.
Part 1: The Trifluoromethylpyridine Motif: Rationale and Key Targets
The 'Why': Physicochemical Advantages of the Scaffold
The selection of a core scaffold is the first critical decision in a discovery campaign. The trifluoromethylpyridine motif is increasingly favored for a confluence of beneficial physicochemical properties.
-
The Trifluoromethyl (CF3) Group: This moiety is far more than an esoteric decoration. It is a powerful bioisostere for a methyl group but with profoundly different electronic properties.[1] Its strong electron-withdrawing nature can significantly alter the pKa of the parent pyridine ring, modulating its interaction with key residues in the kinase ATP-binding pocket. Furthermore, the CF3 group enhances metabolic stability by blocking potential sites of oxidative metabolism and often increases lipophilicity, which can improve cell permeability and oral bioavailability.[1]
-
The Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine ring is an exceptional "hinge-binder." The nitrogen atom can act as a hydrogen bond acceptor, forming a critical anchoring interaction with the backbone amide NH of a key residue in the hinge region of the kinase (e.g., Val882 in PI3Kγ).[4] This interaction is a hallmark of many successful Type I and Type II kinase inhibitors, including the aminopyridine structure of Crizotinib.[5]
This combination creates a scaffold that is pre-organized for high-affinity binding while possessing features that address common downstream developability hurdles.
Prominent Kinase Targets
The versatility of this scaffold has been demonstrated across a range of critical cancer-associated kinases. While not exhaustive, the following targets represent well-validated applications for pyridine-based inhibitors, with the trifluoromethyl group serving as a key optimization element.
-
ALK, ROS1, and MET: Crizotinib, an oral inhibitor of these receptor tyrosine kinases, serves as a paradigm.[5][6] Although it does not contain a trifluoromethyl group itself, its aminopyridine core exemplifies the hinge-binding principle. The success of Crizotinib spurred the development of next-generation inhibitors where trifluoromethylated rings are employed to overcome resistance mutations and improve potency.[7][8]
-
PI3K/mTOR: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, frequently hyperactivated in cancer.[4] The development of PQR309 (bimiralisib), a pan-class I PI3K/mTOR inhibitor, showcases the use of a trifluoromethyl-substituted aryl group attached to a core scaffold that interacts with the kinase hinge.[4]
-
c-KIT: Gain-of-function mutations in c-KIT are drivers for gastrointestinal stromal tumors (GISTs).[9][10] The design of inhibitors like CHMFL-KIT-64, which is potent against a broad spectrum of drug-resistant c-KIT mutants, highlights the use of a trifluoromethylphenyl moiety to achieve high potency and favorable drug-like properties.[9]
-
FAK/PYK2: Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (PYK2) are involved in cell adhesion and migration. Studies on trifluoromethylpyrimidine-based inhibitors for these targets have provided deep insights into achieving selectivity and mitigating the formation of reactive metabolites, lessons directly applicable to their pyridine-based cousins.[7][11][12]
Part 2: Synthesis and Library Generation
Synthetic Strategy: A Modular Approach
A robust and flexible synthetic strategy is paramount for generating a diverse chemical library for SAR exploration. The synthesis of trifluoromethylpyridine-based inhibitors typically relies on modern cross-coupling reactions, allowing for a modular "plug-and-play" approach.
A common retrosynthetic disconnection involves a key palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to unite the core trifluoromethylpyridine heterocycle with other elaborated fragments. This allows for rapid diversification at multiple points.
Figure 1: General retrosynthetic analysis for modular inhibitor synthesis.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki coupling to append an aryl moiety to a brominated trifluoromethylpyridine core, a common step in diversifying the inhibitor scaffold.[1]
Objective: To synthesize an Aryl-Trifluoromethylpyridine derivative from a Bromo-Trifluoromethylpyridine and an Arylboronic acid.
Materials:
-
Bromo-trifluoromethylpyridine intermediate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a Schlenk flask, add the bromo-trifluoromethylpyridine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the target temperature (typically 90-110 °C) and stir vigorously for 8-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Self-Validation: The success of the protocol is validated at each stage. Reaction completion is monitored by LC-MS, ensuring starting materials are consumed. The identity and purity of the final product are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
Part 3: In Vitro Characterization Workflow
Once a library of compounds is synthesized, a rigorous screening cascade is required to identify promising hits.
Figure 2: In vitro screening cascade for kinase inhibitor discovery.
Protocol: Cellular Target Engagement via Western Blot
Objective: To confirm that a candidate inhibitor blocks the catalytic activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3).[13]
-
Candidate inhibitor stock solution (in DMSO).
-
Complete cell culture medium (e.g., RPMI + 10% FBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-loading control like GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Plating: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the candidate inhibitor (e.g., 10 µM down to 1 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Aspirate the media, wash cells once with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the ECL substrate and image the chemiluminescent signal.
-
-
Stripping and Reprobing: Strip the membrane and re-probe for the total substrate and a loading control to ensure equal protein loading and to confirm that the inhibitor does not reduce total protein levels.
Trustworthiness: This protocol is self-validating. The inclusion of total protein and loading controls ensures that any decrease in the phospho-signal is due to kinase inhibition, not an artifact of sample handling or a general cytotoxic effect.
Part 4: Driving Discovery with Structure-Activity Relationships (SAR)
The goal of lead optimization is to systematically modify a "hit" compound to enhance its potency, selectivity, and drug-like properties. This is an iterative process guided by SAR.
A Hypothetical SAR Exploration
Let's consider a hypothetical trifluoromethylpyridine scaffold targeting Kinase X. Our initial hit has moderate potency. The optimization strategy involves systematically modifying three regions: the Hinge-Binding Region , the Solvent-Front Region , and the Core Scaffold .
| Compound ID | R1 (Hinge-Binder) | R2 (Solvent-Front) | Core Modification | Kinase X IC50 (nM) | Cellular GI50 (nM) | Notes |
| LEAD-001 | -NH2 | -Phenyl | 4-CF3-Pyridine | 85 | 250 | Initial hit. Good starting point. |
| LEAD-002 | -NHMe | -Phenyl | 4-CF3-Pyridine | 120 | 400 | N-methylation reduces potency, likely due to steric clash in the hinge. |
| LEAD-003 | -NH2 | 4-Morpholino-phenyl | 4-CF3-Pyridine | 15 | 45 | Adding a polar group to the solvent-front improves potency and likely solubility.[4] |
| LEAD-004 | -NH2 | 4-Morpholino-phenyl | 5-CF3-Pyridine | 98 | 310 | Moving CF3 to position 5 is detrimental; suggests 4-CF3 is optimal for binding pocket interaction. |
| LEAD-005 | -NH2 | 3-OH-phenyl | 4-CF3-Pyridine | 5 | 18 | Hydroxyl group at meta position forms a key H-bond, significantly boosting potency.[14] |
Expertise in Action: The SAR table reveals critical insights. The free amine (LEAD-001) is crucial for hinge binding. The solvent-front region (R2) tolerates and benefits from larger, polar groups (LEAD-003), a common strategy to enhance both potency and physicochemical properties. Most importantly, a meta-hydroxyl group (LEAD-005) provides a massive potency boost, suggesting a specific interaction with a nearby residue. This iterative cycle of design, synthesis, and testing is the engine of drug discovery.
Part 5: The Bridge to the Clinic
A potent and selective inhibitor is not yet a drug. The candidate must possess appropriate ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) properties and demonstrate efficacy in vivo.
-
ADME/PK Profiling: The lead candidate (e.g., LEAD-005) would undergo a battery of tests, including metabolic stability in liver microsomes, cell permeability assays (e.g., Caco-2), and plasma protein binding. Promising compounds advance to in vivo PK studies in rodents to determine key parameters like oral bioavailability, half-life, and plasma exposure.[9][13]
-
In Vivo Efficacy: The ultimate preclinical test is in an animal model of the disease. For oncology, this typically involves a tumor xenograft model where human cancer cells are implanted in immunocompromised mice. The mice are then treated with the candidate inhibitor, and tumor growth is monitored over time. A successful compound will demonstrate statistically significant tumor growth inhibition.[14]
-
Clinical Translation: Compounds that demonstrate a robust safety profile in toxicology studies and significant in vivo efficacy may be nominated as clinical candidates.[15] The journey through Phase I, II, and III clinical trials is long and complex, but it begins with the foundational science and rigorous preclinical validation outlined here.[16][17] The success of drugs like Crizotinib, which progressed from discovery to FDA approval in an unprecedentedly rapid timeframe, underscores the power of targeted, biomarker-driven drug development.[6][18]
Conclusion
The trifluoromethylpyridine scaffold represents a powerful tool in the modern kinase inhibitor discovery arsenal. Its rational design combines the proven hinge-binding capability of the pyridine ring with the metabolism-blocking and affinity-enhancing properties of the trifluoromethyl group. Through systematic synthesis, rigorous in vitro screening, and iterative SAR-driven optimization, this privileged scaffold can be elaborated into highly potent and selective clinical candidates. This guide has illuminated the core workflows and scientific reasoning that underpin this process, providing a framework for the successful discovery of next-generation targeted therapies.
References
- ResearchGate. (2025). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
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PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. [Link]
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National Institutes of Health. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. [Link]
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ACS Publications. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2012). Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer. Expert Review of Anticancer Therapy. [Link]
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Wikipedia. (n.d.). Crizotinib. Retrieved from Wikipedia. [Link]
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Sino Biological. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. [Link]
- ResearchGate. (2025). Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs).
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PubMed. (n.d.). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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PubMed. (2021). Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. Communications Biology. [Link]
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National Cancer Institute. (n.d.). Clinical Trials Using Trifluridine and Tipiracil Hydrochloride. NCI. [Link]
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PubMed Central. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PMC. [Link]
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MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
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MDPI. (n.d.). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. International Journal of Molecular Sciences. [Link]
- ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors.
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CancerNetwork. (n.d.). FDA Grants Crizotinib Priority Review in ROS1-Mutated Lung Cancer. CancerNetwork. [Link]
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Technology Networks. (n.d.). Next-Generation Kinase Inhibitors: Overcoming Resistance and Enhancing Clinical Outcomes. Technology Networks. [Link]
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National Institutes of Health. (n.d.). Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer. PMC. [Link]
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FierceBiotech. (2020). Special Report: Next-gen kinase inhibitors march toward market—and spur billions in M&A. FierceBiotech. [Link]
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Pfizer. (n.d.). XALKORI® (crizotinib) For ALK+ or ROS1+ mNSCLC Treatment | Safety Info. XALKORI. [Link]
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National Institutes of Health. (2024). Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). PMC. [Link]
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Structure-Activity Relationship (SAR) of Novel {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine Analogs as Potent and Selective Nav1.7 Inhibitors
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The voltage-gated sodium channel Nav1.7 has been genetically and clinically validated as a critical target for the treatment of pain.[1][2] Human genetic studies have shown that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, whereas gain-of-function mutations are linked to severe pain disorders.[1] This has spurred significant efforts in the discovery of selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics.[2] A major challenge remains in achieving high selectivity over other Nav channel isoforms to avoid potential safety liabilities.[1] The {4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methylamine scaffold has emerged as a promising starting point for developing potent and selective Nav1.7 inhibitors. This guide provides a detailed analysis of the structure-activity relationships (SAR) for this chemical series, offering insights into the molecular determinants of potency, selectivity, and desirable pharmacokinetic properties.
The Therapeutic Imperative for Selective Nav1.7 Inhibition
The voltage-gated sodium channel family comprises nine isoforms (Nav1.1–Nav1.9) that are crucial for the initiation and propagation of action potentials in excitable cells.[3] While they share a high degree of structural homology, their tissue distribution and physiological roles differ significantly. Nav1.7 is preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG), making it a key player in pain signal transmission.[1] The discovery of selective inhibitors has been challenging, with many early efforts focusing on aryl sulfonamides that bind to the voltage sensor domain (VSD) of the channel.[4][5] The pursuit of novel chemical scaffolds that offer different binding modes and improved selectivity profiles is paramount for developing safe and effective analgesics.
The Core Pharmacophore: this compound
The fundamental scaffold consists of three key regions: the 5-(Trifluoromethyl)pyridin-2-yl headgroup, a central phenyl ring, and a methylamine tail. Understanding the contribution of each component is essential for rational drug design. The trifluoromethyl group on the pyridine ring is a common feature in modern medicinal chemistry, often used to modulate electronic properties and improve metabolic stability.[6]
Caption: Core chemical scaffold and its key regions for SAR analysis.
Systematic SAR Exploration
Systematic modification of the core scaffold has yielded critical insights into the structural requirements for potent and selective Nav1.7 inhibition.
Modifications of the Central Phenyl Ring
The central phenyl ring serves as a rigid linker, orienting the pyridine headgroup and the methylamine tail in a specific spatial arrangement.
-
Substitution Pattern: Introduction of substituents on the phenyl ring has been explored to modulate potency and physical properties. Small, lipophilic groups are generally well-tolerated.
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic heterocycles can impact planarity and dipole moment, affecting target engagement and off-target activity. For instance, pyrimidine-based analogs have been investigated as selective CB2 receptor agonists for pain, demonstrating the versatility of related scaffolds.[7]
The Critical Role of the Methylamine Group
The basic methylamine tail is a crucial determinant of activity, likely forming a key salt-bridge interaction within the channel pore.
-
Amine Substituents: N-alkylation of the primary amine is generally detrimental to activity, suggesting a specific requirement for the NH2 group.
-
Chain Length: Elongating the linker between the phenyl ring and the amine group typically reduces potency, highlighting the importance of the precise positioning of the basic nitrogen.
-
Chirality: If a chiral center is introduced adjacent to the amine, stereochemistry often plays a significant role in potency, indicating a specific three-dimensional binding pocket.
Probing the 5-(Trifluoromethyl)pyridin-2-yl Moiety
This headgroup is critical for establishing potent inhibitory activity and contributes significantly to selectivity.
-
Trifluoromethyl (CF3) Group: The strongly electron-withdrawing CF3 group at the 5-position of the pyridine ring is essential for high potency. Its replacement with other groups, such as a hydrogen or methyl, leads to a significant loss of activity. This moiety is known to enhance binding affinity and improve metabolic stability in various drug classes.[6]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is believed to act as a hydrogen bond acceptor, interacting with key residues in the Nav1.7 channel. Shifting the position of the nitrogen or replacing the pyridine with a phenyl ring drastically reduces inhibitory effects.
The following table summarizes the general SAR trends observed for this class of compounds.
| Region of Modification | Modification | Effect on Nav1.7 Activity | Rationale / Insight |
| A: Pyridine Headgroup | Removal/Replacement of CF3 group | Significant decrease | The CF3 group is critical for potency, likely through electronic and hydrophobic interactions.[6] |
| Replacement of Pyridine Ring | Significant decrease | The pyridine nitrogen is a key interaction point, likely a hydrogen bond acceptor. | |
| B: Central Phenyl Ring | Introduction of small substituents | Generally tolerated or modest increase | Fine-tunes lipophilicity and van der Waals contacts. |
| C: Methylamine Tail | N-alkylation or removal of amine | Significant decrease | The primary amine is essential, likely forming a critical ionic bond in the channel pore. |
| Altering linker length | Decrease | Optimal spatial distance between the phenyl ring and the amine is required for binding. |
Optimizing for Selectivity and Pharmacokinetics
Achieving high potency against Nav1.7 is only the first step. A viable drug candidate must also exhibit high selectivity over other Nav isoforms, particularly Nav1.5 (cardiac) and central nervous system isoforms, to ensure a wide therapeutic window.[8]
-
Selectivity: Selectivity is often achieved by exploiting subtle amino acid differences in the binding pockets between Nav isoforms.[9] For this scaffold, modifications to the pyridine headgroup and the central phenyl ring have shown the most significant impact on the selectivity profile.
-
Pharmacokinetics (ADME): A good drug candidate requires favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key considerations include:
-
Metabolic Stability: The trifluoromethyl group and the pyridine ring generally confer good metabolic stability. Assays using human liver microsomes (HLM) are essential to identify and mitigate potential metabolic liabilities.[9]
-
Permeability and Efflux: Compounds must be able to cross cell membranes to reach their target. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict passive diffusion.
-
hERG Inhibition: Off-target inhibition of the hERG potassium channel is a major safety concern. Early screening against hERG is a critical step to de-risk a chemical series.[9]
-
Experimental Protocols & Methodologies
To evaluate the SAR of novel analogs, a robust and reproducible set of assays is required. The following protocols represent standard methodologies in the field.
Electrophysiology Assay: Whole-Cell Patch Clamp
This is the gold standard for characterizing ion channel inhibitors, providing detailed information on potency, state-dependence, and mechanism of action.[5]
Caption: Workflow for whole-cell patch clamp electrophysiology assay.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in standard DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic (e.g., G418).
-
Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.
-
Recording: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution. Borosilicate glass pipettes (2-4 MΩ) are filled with an intracellular solution.
-
Configuration: A gigaohm seal is formed between the pipette and a single cell, and the membrane is ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: To assess state-dependent inhibition, a voltage protocol is used where cells are held at a resting potential (e.g., -120 mV) and then depolarized to a potential that promotes channel inactivation (e.g., -50 mV) before a test pulse (e.g., 0 mV) is applied to elicit a current.[8][10]
-
Compound Application: A baseline current is established before the test compound is applied at various concentrations via a rapid perfusion system.
-
Data Analysis: The peak sodium current before and after compound application is measured. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Detailed Protocol:
-
Preparation: Test compounds (typically 1 µM final concentration) are pre-incubated with pooled human liver microsomes (HLM, e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.
-
Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[9]
Data Synthesis & Future Directions
The SAR for the this compound scaffold reveals a highly constrained pharmacophore. The primary amine and the trifluoromethylpyridine headgroup are indispensable anchors for potent Nav1.7 inhibition. Future efforts should focus on subtle modifications of the central phenyl ring to optimize the selectivity and pharmacokinetic profile without disturbing these critical interactions.
Caption: A logical diagram summarizing the key SAR findings for the scaffold.
The development of highly selective, state-independent inhibitors remains a key goal.[1] While many inhibitors preferentially bind to the inactivated state of the channel, compounds capable of engaging all channel conformations could potentially offer superior efficacy.[9] The insights gained from the SAR of this and related series will continue to guide the design of the next generation of non-opioid analgesics for the treatment of chronic pain.
References
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-
Ramdas, V., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry, 63(11), 6107-6133. [Link]
-
Wu, R., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. ResearchGate. [Link]
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- Elsevier Inc. (2018). In silico insight into voltage-gated sodium channel 1.7 inhibition for anti-pain drug discovery. ScienceDirect.
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Bohn, M. F., et al. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]
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Deuis, J. R., et al. (2016). Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS ONE. [Link]
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Ni, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]
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Murray, J. K., et al. (2018). Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V. British Journal of Pharmacology. [Link]
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Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Biophysical and pharmacological characterization of Nav1.7 N1742K... | Download Scientific Diagram. Retrieved January 18, 2026, from [Link]
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Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][11]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
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Alexandrou, A. J., et al. (2016). The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. Molecular Pharmacology. [Link]
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exploring the medicinal chemistry of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzylamine
An In-depth Technical Guide to the Medicinal Chemistry of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzylamine
Introduction: A Scaffold of Strategic Importance
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The molecule 4-[5-(Trifluoromethyl)pyridin-2-yl]benzylamine represents a compelling convergence of two such motifs: the benzylamine core and the trifluoromethylpyridine moiety. This guide provides a senior application scientist's perspective on the synthesis, physicochemical properties, and medicinal chemistry potential of this scaffold, offering field-proven insights for researchers and drug development professionals.
The trifluoromethyl (CF₃) group is a bioisostere of the methyl group but imparts profoundly different and often highly advantageous properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a powerful tool for optimizing drug candidates.[1][2] When appended to a pyridine ring—a versatile nitrogenous heterocycle frequently employed to enhance solubility and provide key hydrogen bonding interactions—the resulting trifluoromethylpyridine unit becomes a highly sought-after building block in both pharmaceuticals and agrochemicals.[1] The benzylamine portion of the molecule provides a robust and synthetically tractable linker, with the primary amine offering a critical interaction point for target engagement as a hydrogen bond donor.
This guide will deconstruct the medicinal chemistry of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzylamine, exploring its synthetic accessibility, the causal relationships between its structure and its likely pharmacological properties, and its potential as a foundational scaffold for developing novel therapeutics.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The most efficient and modular route to synthesize the target compound and its analogs is via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This approach allows for the convergent assembly of the two key aromatic fragments, providing flexibility for generating a library of related compounds for structure-activity relationship (SAR) studies.
The logical workflow involves the coupling of a pyridine-containing fragment with a benzylamine-containing fragment. A plausible and efficient pathway is outlined below.
Caption: Proposed Suzuki coupling workflow for synthesis.
Experimental Protocol: Synthesis via Suzuki Coupling
This protocol is a self-validating system, designed for high yield and purity, with checkpoints for reaction monitoring.
Step 1: Protection of (4-(Aminomethyl)phenyl)boronic acid
-
Rationale: The primary amine is nucleophilic and can interfere with the cross-coupling reaction. Protection with a tert-butyloxycarbonyl (Boc) group is standard as it is stable to the reaction conditions and easily removed.
-
Procedure: Dissolve (4-(aminomethyl)phenyl)boronic acid (1.0 eq) in a mixture of dioxane and water. Add sodium carbonate (2.5 eq) and stir until dissolved. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature for 12-18 hours. Monitor by Thin Layer Chromatography (TLC). Upon completion, acidify the mixture with 1 M HCl to pH ~3 and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected boronic acid.
Step 2: Suzuki Cross-Coupling Reaction
-
Rationale: This reaction forms the critical C-C bond between the pyridine and benzene rings. A palladium catalyst is essential for the catalytic cycle.
-
Procedure: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the Boc-protected (4-(aminomethyl)phenyl)boronic acid (1.1 eq), 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). Add a suitable solvent system (e.g., DME/water) followed by an aqueous solution of a base (e.g., 2 M Na₂CO₃, 2.0 eq). Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.
Step 3: Deprotection of the Amine
-
Rationale: The final step is the removal of the Boc protecting group to reveal the primary amine of the target compound.
-
Procedure: Dissolve the purified protected intermediate from Step 2 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, 4-[5-(Trifluoromethyl)pyridin-2-yl]benzylamine.
| Parameter | Description | Typical Value / Condition | Justification |
| Catalyst | Palladium source for cross-coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Ensures efficient catalytic cycle for C-C bond formation. |
| Base | Activates the boronic acid | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step in the Suzuki reaction. |
| Solvent | Solubilizes reactants | DME/Water, Toluene/Ethanol/Water | A mixture including water is typically required for the base. |
| Temperature | Reaction energy input | 80 - 100 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Protecting Group | Masks the reactive amine | Boc (tert-butyloxycarbonyl) | Stable under coupling conditions, easily removed with acid. |
| Purity (Post-Chroma.) | Purity of the final compound | >95% | High purity is critical for subsequent biological assays. |
Medicinal Chemistry Profile and Structure-Activity Insights
The unique combination of functional groups in 4-[5-(Trifluoromethyl)pyridin-2-yl]benzylamine dictates its potential pharmacological profile.
Physicochemical Properties and Their Implications
| Property | Influence of CF₃ Group | Influence of Pyridine & Benzylamine | Medicinal Chemistry Implication |
| Lipophilicity | Increases. The CF₃ group is highly lipophilic.[2] | Modulates. The pyridine nitrogen and amine group add polarity. | Enhanced membrane permeability and potential for blood-brain barrier penetration.[3] May improve binding in hydrophobic pockets of target proteins. |
| Metabolic Stability | Increases significantly. The C-F bond is extremely strong and resistant to CYP450-mediated oxidation.[2][4] | The benzyl C-H and N-H bonds are potential sites for metabolism. | Reduced metabolic clearance can lead to a longer plasma half-life and improved pharmacokinetic profile. |
| Electronic Effects | Strongly electron-withdrawing. Pulls electron density from the pyridine ring.[1] | The pyridine nitrogen is a weak base; the benzylamine is a stronger base. | Modulates the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or salt bridges. Influences the overall electronic character of the molecule. |
| Target Interactions | Can engage in unique dipole-dipole and orthogonal multipolar interactions.[4] | The amine is a key H-bond donor. The pyridine N is an H-bond acceptor. The aromatic rings can engage in π-stacking. | Provides multiple points of interaction for high-affinity binding to biological targets. |
Potential Biological Targets and SAR
While specific data for this exact molecule is not publicly available, the scaffold is present in compounds targeting a range of diseases. The trifluoromethyl-substituted pyridine/pyrimidine motif is a hallmark of many kinase inhibitors.[3][5][6]
Hypothesized Targets:
-
Kinases (e.g., PI3K/mTOR, EGFR, PYK2): Many inhibitors utilize a substituted heteroaromatic core to bind in the ATP-binding pocket. The amine can form crucial hydrogen bonds with the hinge region of the kinase domain. The 5-(trifluoromethyl)pyridin-2-yl group would likely be oriented towards the solvent-exposed region or a hydrophobic sub-pocket.[3][5][6]
-
Deubiquitinases (DUBs): Some DUB inhibitors feature N-benzyl-pyrimidinamine scaffolds, suggesting this molecule could be adapted for such targets.[7]
-
Antimicrobial Targets: Trifluoromethyl pyrimidinone derivatives have shown activity against Mycobacterium tuberculosis, indicating potential in infectious disease research.[8]
Caption: Potential action in the PI3K/Akt/mTOR signaling pathway.
Key SAR Insights for Optimization:
-
The Amine Vector: The primary amine is a critical starting point. N-acylation or N-alkylation can probe for additional binding pockets. For instance, converting the -NH₂ to an -NH-CO-R group can introduce new interactions and modulate physicochemical properties.
-
Benzene Ring Substitution: The para substitution pattern is fixed, but decorating the benzene ring at the ortho or meta positions can improve potency or alter selectivity by influencing the torsional angle between the two aromatic rings.
-
Scaffold Hopping: Replacing the benzylamine with a different linker or replacing the pyridine with another heterocycle (e.g., pyrimidine, pyrazine) are valid strategies to explore new chemical space while retaining the key trifluoromethyl motif.
Pharmacokinetic Considerations and Development Outlook
A molecule's success as a drug is critically dependent on its ADME (Absorption, Distribution, Metabolism, Excretion) profile.
-
Absorption & Bioavailability: The compound's moderate lipophilicity and potential for protonation at physiological pH suggest it could have reasonable aqueous solubility and permeability, prerequisites for good oral bioavailability.[9]
-
Distribution: The lipophilic nature imparted by the CF₃ group may promote distribution into tissues. For CNS targets, specific optimization to enhance blood-brain barrier penetration would be necessary, a property that has been achieved with similar scaffolds.[3]
-
Metabolism: As noted, the trifluoromethylpyridine core is expected to be highly resistant to metabolic degradation. The primary metabolic liabilities would likely be oxidation of the benzene ring or N-dealkylation/oxidation at the benzylamine nitrogen. Blocking these positions (e.g., through fluorination of the benzene ring) is a standard medicinal chemistry strategy to further improve metabolic stability.[2]
-
Toxicity: A key consideration for aromatic amines is the potential for bioactivation to reactive metabolites.[5] Early in vitro assays, such as reactive metabolite trapping studies in human liver microsomes, would be essential to de-risk this potential liability during a drug discovery program.[5]
Conclusion
4-[5-(Trifluoromethyl)pyridin-2-yl]benzylamine is more than a simple molecule; it is a highly strategic scaffold engineered for success in medicinal chemistry. It combines the metabolic resilience and unique electronic properties of the trifluoromethyl group with the versatile binding and physicochemical contributions of the pyridine and benzylamine moieties. Its convergent and flexible synthesis via cross-coupling reactions makes it an ideal starting point for library generation and rapid SAR exploration. The insights provided in this guide—from synthetic protocols to predictions of its pharmacological behavior—underscore its significant potential as a core structure for the development of next-generation therapeutics, particularly in oncology and infectious diseases. Future work should focus on synthesizing and screening a focused library of analogs against relevant biological targets to unlock the full therapeutic potential of this promising chemical scaffold.
References
- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis. Benchchem.
- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH.
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.
- An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine. Benchchem.
- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
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- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine via Buchwald-Hartwig Amination
Introduction
The synthesis of complex nitrogen-containing molecules is a cornerstone of modern pharmaceutical and materials science research. Among the vast array of synthetic methodologies, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in a multitude of biologically active compounds and functional materials. The broad substrate scope and functional group tolerance of the Buchwald-Hartwig amination make it an indispensable method in contemporary organic synthesis.[3]
This application note provides a comprehensive guide to a strategic approach for the synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine, a molecule of interest in drug discovery due to the presence of the trifluoromethylpyridine moiety, a common pharmacophore. Rather than a direct C-N bond formation to install the benzylic amine, which can be challenging, we present a robust two-stage synthetic strategy. This approach leverages the strengths of two powerful palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling to construct the biaryl core, followed by a sequence to elaborate the benzylic amine functionality, for which the principles of the Buchwald-Hartwig amination are conceptually relevant for the final C-N bond-forming step.
Synthetic Strategy: A Two-Pronged Approach
A retrosynthetic analysis of the target molecule suggests a disconnection at the C-C bond between the phenyl and pyridine rings, which can be efficiently formed via a Suzuki-Miyaura cross-coupling reaction. This is a well-established and highly reliable method for the synthesis of biaryl compounds.[4] The benzylic amine can then be installed from the corresponding alcohol, which is a readily available starting material.
Our proposed synthetic route is as follows:
-
Suzuki-Miyaura Coupling: The synthesis commences with a palladium-catalyzed Suzuki-Miyaura coupling between 2-chloro-5-(trifluoromethyl)pyridine and (4-(hydroxymethyl)phenyl)boronic acid . This reaction will generate the key intermediate, {4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanol .
-
Conversion of Alcohol to Primary Amine: The benzylic alcohol will then be converted to the target primary amine. A reliable two-step sequence will be employed:
-
Tosylation: The alcohol will be converted to its corresponding tosylate, a good leaving group, by reaction with p-toluenesulfonyl chloride.
-
Amination: The tosylate will then undergo nucleophilic substitution with ammonia to yield the final product, This compound . This step is analogous to the principles of amination reactions, where a C-N bond is formed.
-
Experimental Protocols
Part 1: Suzuki-Miyaura Coupling for the Synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl chlorides with arylboronic acids.
Reaction Scheme:
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 1.82 g | 10.0 | Aryl Halide |
| (4-(Hydroxymethyl)phenyl)boronic acid | C₇H₉BO₃ | 151.95 | 1.82 g | 12.0 | Boronic Acid |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 91.6 mg | 0.1 | Catalyst Precursor |
| SPhos | C₂₇H₃₃O₂P | 424.52 | 102 mg | 0.24 | Ligand |
| K₃PO₄ | K₃PO₄ | 212.27 | 4.25 g | 20.0 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | Solvent |
| Water | H₂O | 18.02 | 10 mL | - | Co-solvent |
Step-by-Step Protocol:
-
To a flame-dried 100 mL round-bottom flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.82 g, 10.0 mmol), (4-(hydroxymethyl)phenyl)boronic acid (1.82 g, 12.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), SPhos (102 mg, 0.24 mmol), and potassium phosphate (4.25 g, 20.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (2 x 20 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford {4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanol as a solid.
Part 2: Synthesis of this compound
This two-step protocol involves the conversion of the benzylic alcohol to a tosylate, followed by amination.
Step 2a: Tosylation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol
Reaction Scheme:
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | C₁₃H₁₀F₃NO | 269.22 | 2.69 g | 10.0 | Alcohol |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 2.29 g | 12.0 | Tosylating Agent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.1 mL | 15.0 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
Step-by-Step Protocol:
-
Dissolve {4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methanol (2.69 g, 10.0 mmol) in dry dichloromethane (50 mL) in a 100 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.1 mL, 15.0 mmol) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (2.29 g, 12.0 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding water (30 mL).
-
Separate the organic layer, and wash it successively with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2b: Amination of the Tosylate with Ammonia
Reaction Scheme:
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methyl tosylate | C₂₀H₁₆F₃NO₃S | 423.41 | 4.23 g | 10.0 | Tosylate |
| Ammonia (7 N solution in Methanol) | NH₃ | 17.03 | 20 mL | 140 | Aminating Agent |
| Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | Solvent |
Step-by-Step Protocol:
-
In a sealed tube, dissolve the crude tosylate (4.23 g, 10.0 mmol) in dioxane (20 mL).
-
Add a 7 N solution of ammonia in methanol (20 mL, 140 mmol).
-
Seal the tube tightly and heat the reaction mixture to 80 °C for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully vent the tube.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to afford this compound.
Visualization of Key Processes
Catalytic Cycle of the Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for the Synthesis
The following diagram outlines the key stages of the experimental workflow.
Caption: Experimental workflow for the synthesis.
Scientific Rationale and Discussion
The choice of a Suzuki-Miyaura coupling as the initial step is strategic. It allows for the robust construction of the central biaryl scaffold from commercially available starting materials. The use of a palladium catalyst with a sterically hindered and electron-rich phosphine ligand like SPhos is crucial for the efficient coupling of the electron-deficient 2-chloropyridine derivative.[5]
For the conversion of the benzylic alcohol to the primary amine, the two-step tosylation-amination sequence is a classic and reliable method.[6] The tosylation activates the hydroxyl group, transforming it into an excellent leaving group. Subsequent nucleophilic substitution with ammonia provides the desired primary amine. While direct amination of alcohols using borrowing hydrogen catalysis is an attractive, more atom-economical alternative,[7][8] the two-step method often provides higher yields and is less prone to the formation of over-alkylation byproducts, which can be a challenge in direct amination reactions.[7]
Conclusion
This application note details a robust and efficient synthetic route to this compound. By employing a strategic combination of a Suzuki-Miyaura cross-coupling and a classical alcohol-to-amine conversion, the target molecule can be synthesized in good overall yield. The provided protocols are based on well-established and reliable methodologies, offering a solid foundation for researchers in the fields of medicinal chemistry and materials science.
References
-
Jagadeesh, R. V., et al. (2017). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 5(4), 3143-3151. [Link]
-
Senthamarai, T., et al. (2018). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ChemCatChem, 10(10), 2165-2170. [Link]
-
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]
-
Kirchhoff, J. H., et al. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 7. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Protocol for the Preparation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine Derivatives
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethylpyridine moiety, which can enhance metabolic stability and binding affinity.[1][2][3] The protocol details a robust two-step synthetic strategy commencing with a Suzuki-Miyaura cross-coupling to form the core biaryl structure, followed by the reduction of a nitrile intermediate to the target primary amine. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.
Introduction and Scientific Context
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key drug properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][3] When appended to a heterocyclic scaffold like pyridine, these effects are amplified, making trifluoromethylpyridine (TFMP) derivatives valuable building blocks in the synthesis of novel therapeutic agents.[4][5] TFMP-containing molecules have been successfully developed for applications in both the pharmaceutical and agrochemical industries, targeting a wide range of diseases and pests.[5]
The target molecule, this compound, represents a key pharmacophore. The primary amine provides a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthetic pathway outlined herein is designed to be efficient and modular, enabling the production of a library of derivatives for biological screening.
Overall Synthetic Strategy
The synthesis is achieved through a convergent two-step process. The first step involves the formation of the critical carbon-carbon bond between the pyridine and phenyl rings via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second step is the chemical reduction of the nitrile functionality on the phenyl ring to the desired methylamine group.
Figure 1: High-level workflow for the synthesis of the target methylamine derivative.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for constructing biaryl systems.[6] This reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[6] Its tolerance for a wide array of functional groups makes it ideal for complex molecule synthesis.[6][7] For this specific transformation, we couple a pyridyl halide with a phenylboronic acid.
Rationale for Component Selection
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst for Suzuki couplings. Alternatively, a combination of Pd₂(dba)₃ and a suitable phosphine ligand can be used, which can be effective for challenging couplings involving heteroaryl halides.[8]
-
Base: An aqueous solution of potassium carbonate (K₂CO₃) is a commonly used base that is effective, inexpensive, and easy to handle. The base is crucial for the transmetalation step in the catalytic cycle.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. The water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction proceeds efficiently.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 2-Bromo-5-(trifluoromethyl)pyridine | ≥98% | Commercially available. |
| (4-Cyanophenyl)boronic acid | ≥97% | Commercially available. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Handle under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | |
| 1,4-Dioxane | Anhydrous, ≥99.8% | |
| Deionized Water | In-house | |
| Ethyl Acetate | ACS Grade | For extraction. |
| Brine (Saturated NaCl solution) | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq.), (4-cyanophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 - 0.05 eq.).
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL Dioxane and 5 mL Water for a 5 mmol scale reaction) via syringe.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure 4-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile.
Protocol 2: Reduction of Nitrile to Primary Amine
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[9] Several reagents can accomplish this, with the choice depending on substrate tolerance and desired reaction conditions.
Rationale for Reagent Selection
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of readily converting nitriles to primary amines.[10][11] It is highly effective but must be used under strictly anhydrous conditions as it reacts violently with water. The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[9][10]
-
Catalytic Hydrogenation: An alternative method involves hydrogenation using hydrogen gas over a metal catalyst like Raney Nickel or Palladium on carbon (Pd/C).[10][12] This method can sometimes lead to secondary amine byproducts, which can be suppressed by the addition of ammonia to the reaction mixture.[12] For N-containing heterocyclic rings, LiAlH₄ is often preferred to avoid potential complications and catalyst poisoning.[11]
Figure 2: Workflow for the reduction of the nitrile intermediate using LiAlH₄.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile | Purified from Step 1 | Ensure it is completely dry. |
| Lithium Aluminum Hydride (LiAlH₄) | Powder or solution in THF | Extremely reactive with water. Handle with extreme care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | |
| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | Reagent Grade | For quenching. |
| Ethyl Acetate | ACS Grade | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying. |
Step-by-Step Experimental Procedure (LiAlH₄ Method)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Hydride Addition: Carefully and portion-wise, add LiAlH₄ (1.5-2.0 eq.) to the cold THF with stirring to form a suspension.
-
Substrate Addition: Dissolve the 4-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile (1.0 eq.) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C via an addition funnel.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Quenching (Caution: Exothermic): Cool the reaction mixture back down to 0 °C. Perform a Fieser work-up by slowly and carefully adding, in sequence:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts into a granular, easily filterable solid.
-
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter the solid precipitate through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate or THF.
-
Extraction and Drying: Combine the filtrate and washes. If an aqueous layer is present, separate it. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography on silica gel (using a dichloromethane/methanol gradient, often with 1% triethylamine to prevent streaking) to yield the final product.
Characterization and Data
The identity and purity of the intermediate and final product must be confirmed using standard analytical techniques.[9]
Expected Analytical Data
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and the successful transformation of the nitrile to the methylamine group (disappearance of nitrile carbon signal, appearance of -CH₂NH₂ signals).[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13][14]
-
Infrared (IR) Spectroscopy: To observe the disappearance of the characteristic nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the final product.
Summary of Expected Results
| Compound | Method of Synthesis | Expected Yield | Purity (Post-Purification) | Key Analytical Signal (¹H NMR) |
| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile | Suzuki-Miyaura Coupling | 70-90% | >95% | Aromatic protons in the range of 7.5-9.0 ppm. |
| This compound | LiAlH₄ Reduction | 65-85% | >98% | A singlet for the -CH₂- group around 3.9-4.1 ppm, broad singlet for -NH₂. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: All experimental procedures should be conducted in a well-ventilated chemical fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric, and water-reactive solid. It must be handled under an inert atmosphere. The quenching procedure is highly exothermic and can generate hydrogen gas; it must be performed slowly and with extreme caution behind a blast shield.
-
Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides. Use freshly opened bottles or solvent from a purification system.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide.
- Benchchem. (n.d.). Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling.
- Various Authors. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate.
- Chen, B. H., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
- Fujikawa, K., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- SciMeetings. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH).
- Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- A. A. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications.
- Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Various Authors. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
- T. L. J., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI.
- Sigma-Aldrich. (n.d.). 5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine.
- Various Authors. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.
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- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine in Modern Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. The compound {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine represents a highly valuable scaffold, synergistically combining three key pharmacophoric elements: a trifluoromethyl group, a pyridine ring, and a benzylic amine. This unique convergence of functionalities offers medicinal chemists a powerful tool to modulate physicochemical and pharmacological properties, addressing critical aspects of drug design from metabolic stability to target engagement.
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable interactions, and increase membrane permeability.[1][2][3] The pyridine ring, a common motif in pharmaceuticals, acts as a bioisostere for a phenyl ring but introduces a nitrogen atom that can serve as a hydrogen bond acceptor, potentially improving solubility and modulating pKa.[4] The primary benzylic amine provides a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse substituents to probe the target's binding pocket and optimize structure-activity relationships (SAR).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block. We will detail its synthesis, key derivatization protocols, and potential applications, underscoring the causality behind experimental choices and providing self-validating protocols for reproducible success.
Synthesis of the Core Scaffold
The synthesis of this compound is most efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a reductive amination. This approach offers high yields and functional group tolerance.
Workflow for Scaffold Synthesis
Sources
analytical methods for the determination of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
An Application Guide: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Methods for the Robust Determination of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
Abstract
This comprehensive application guide provides detailed analytical methodologies for the determination of this compound, a key intermediate in pharmaceutical synthesis. The accurate quantification and impurity profiling of such compounds are critical for ensuring the quality, safety, and efficacy of final drug products.[1][2] This document outlines two primary analytical techniques: a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for routine purity assessment and quantification, and a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for structural confirmation and trace-level analysis. Furthermore, this guide presents a complete protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines, including a detailed procedure for conducting forced degradation studies to establish the stability-indicating nature of the primary HPLC method.[3][4]
Introduction and Analyte Overview
This compound is a complex organic molecule featuring a trifluoromethylpyridine moiety linked to a benzylamine group. The trifluoromethyl group enhances metabolic stability and binding affinity, while the pyridine and phenyl rings provide a rigid scaffold common in pharmacologically active compounds.[5] The primary amine group offers a site for further chemical modification, making this compound a valuable building block in drug discovery.
Given its role as a precursor, a validated analytical method is essential to control its quality, ensuring consistent results in downstream applications and regulatory compliance.[2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale for Analytical Method |
| Molecular Formula | C₁₃H₁₁F₃N₂ | Used for exact mass determination in MS. |
| Molecular Weight | 264.24 g/mol | --- |
| UV Absorbance | Strong absorbance expected ~230-280 nm | The conjugated system of pyridine and phenyl rings makes it ideal for UV detection in HPLC. |
| pKa (amine) | ~8.5 - 9.5 | The basic nature of the primary amine makes it suitable for positive ion mode electrospray ionization (ESI+) in LC-MS. |
| logP | ~2.5 - 3.5 | Moderate hydrophobicity suggests good retention on a C18 reversed-phase HPLC column. |
RP-HPLC-UV Method for Quantification and Purity
Principle and Method Development Rationale
Reversed-phase HPLC is the cornerstone of pharmaceutical analysis due to its versatility and robustness. A C18 stationary phase is selected for its hydrophobic character, which will effectively retain the moderately nonpolar analyte. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. Acetonitrile is chosen for its low UV cutoff and excellent elution strength. A buffered aqueous phase (e.g., using ammonium formate) is critical to control the ionization state of the basic amine group, ensuring sharp, symmetrical peaks and reproducible retention times. The detection wavelength is selected based on the UV absorbance maxima of the analyte to ensure maximum sensitivity.
Experimental Protocol: RP-HPLC-UV
2.2.1. Materials and Reagents
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
This compound Reference Standard
-
Diluent: Acetonitrile/Water (50:50, v/v)
2.2.2. Instrumentation and Conditions
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the working standard using the batch to be tested.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution. The results must meet the acceptance criteria to ensure the system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0%[6] |
| RSD of Retention Time | ≤ 1.0% |
LC-MS Method for Identification and Trace Analysis
Principle and Rationale
LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. This technique is invaluable for confirming the identity of the main peak via mass-to-charge ratio (m/z) and for identifying unknown impurities.[7] Electrospray ionization in positive mode (ESI+) is ideal for the basic amine group of the analyte. A Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) instrument can be used for high-resolution mass analysis or targeted fragmentation (MS/MS) studies, respectively.
Experimental Protocol: LC-MS
3.2.1. Instrumentation and Conditions The liquid chromatography conditions can be adapted from the HPLC-UV method, often using a smaller column internal diameter (e.g., 2.1 mm) and a lower flow rate (e.g., 0.3-0.5 mL/min) to improve MS sensitivity.
LC Parameters:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase: Same as HPLC-UV method
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Parameters (ESI+):
| Parameter | Example Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Nebulizer Gas (N₂) Flow | 35 psi |
| Scan Range (Full Scan) | m/z 50 - 500 |
| Expected [M+H]⁺ | m/z 265.09 |
| Collision Energy (for MS/MS) | 10-40 eV (for fragmentation) |
Analytical Method Validation Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[8][9] The following protocol is based on ICH Q2(R1) guidelines.
Caption: Workflow for HPLC method validation based on ICH guidelines.
Specificity and Forced Degradation Study
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most effective way to demonstrate this is through a forced degradation study.
4.1.1. Objective of Forced Degradation The study deliberately stresses the analyte under various conditions to produce potential degradation products.[3][10] The goal is to ensure that these degradants are well-separated from the main analyte peak, proving the method is "stability-indicating." A degradation of 5-20% is generally considered optimal for this purpose.[4]
Caption: Experimental workflow for a forced degradation study.
4.1.2. Protocol for Stress Conditions For each condition, prepare a sample of the analyte at ~1 mg/mL. After exposure, neutralize if necessary, dilute to the working concentration (0.1 mg/mL), and analyze alongside an unstressed control.
-
Acid Hydrolysis: Add 1 mL of 1M HCl. Heat at 60 °C. Withdraw samples at intervals (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Add 1 mL of 1M NaOH. Keep at room temperature. Withdraw samples at intervals (e.g., 1, 2, 4 hours).
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3]
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation peaks (Resolution > 2) and the peak purity analysis (via PDA detector) passes.
Linearity and Range
-
Procedure: Prepare at least five concentrations of the analyte spanning 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
-
Procedure: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analysis: Calculate the percentage recovery at each level.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard concentration (0.1 mg/mL) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria:
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1. Precision at the LOQ should have an RSD ≤ 10%.[6]
-
Robustness
-
Procedure: Deliberately vary critical method parameters one at a time and observe the effect on the results.
-
Parameters to Vary:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not deviate significantly from the nominal method.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound. The detailed RP-HPLC-UV protocol is suitable for routine quality control, offering robust quantification and purity assessment. The orthogonal LC-MS method provides definitive structural confirmation and enhanced sensitivity for trace impurity analysis. By following the outlined validation and forced degradation protocols, laboratories can establish a fully validated, stability-indicating method that meets the stringent requirements of the pharmaceutical industry, ensuring data integrity and product quality.
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Unknown Author. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Shinde, P., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Al-Kindy, S. M., et al. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal For Science.
- Gajewska, M., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Ishida, Y., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Benchchem. (n.d.). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
- Rocha, K. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals.
- Romanova, I. V., et al. (2021).
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- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. researchgate.net [researchgate.net]
- 8. wjarr.com [wjarr.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. biopharminternational.com [biopharminternational.com]
Application Note: Comprehensive NMR Spectroscopic Characterization of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
Introduction
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine is a multifaceted organic molecule featuring a trifluoromethyl-substituted pyridine ring linked to a phenylmethylamine moiety. This substitution pattern is of significant interest in medicinal chemistry and materials science, where the unique electronic properties of the trifluoromethyl group and the structural motif of the pyridine and phenyl rings can impart desirable pharmacological and physicochemical characteristics. Accurate and unambiguous structural elucidation is a critical step in the development of any new chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for this purpose, providing detailed information about the molecular structure, connectivity, and environment of individual atoms.[1]
This application note provides a comprehensive guide to the characterization of this compound using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. We present a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis of the predicted spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of this and structurally related compounds.
Theoretical Framework: The Power of Multinuclear NMR
The structural complexity of the target molecule, with its distinct aromatic systems and the presence of fluorine, necessitates a multinuclear NMR approach.
-
¹H NMR Spectroscopy is fundamental for identifying the number and connectivity of protons in the molecule. The chemical shift of each proton provides information about its electronic environment, while spin-spin coupling patterns reveal adjacent protons.
-
¹³C NMR Spectroscopy provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their hybridization states. The large chemical shift range of ¹³C NMR allows for excellent signal dispersion.
-
¹⁹F NMR Spectroscopy is particularly crucial for fluorinated compounds.[2][3] The ¹⁹F nucleus has a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it a highly sensitive NMR probe.[2][3] The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment, providing a unique spectroscopic handle for structural confirmation.[4]
By combining data from these three NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument setup. The following protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.
Diagram of the NMR Characterization Workflow
Sources
The Vanguard of Cancer Therapy: A Guide to Developing Trifluoromethylpyrimidine-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted cancer therapies has identified the Epidermal Growth Factor Receptor (EGFR) as a pivotal target. Its dysregulation is a known driver in a multitude of malignancies, most notably non-small cell lung cancer (NSCLC). The development of small molecule tyrosine kinase inhibitors (TKIs) has revolutionized treatment paradigms for patients with EGFR-mutant cancers. Within this landscape, trifluoromethylpyrimidine derivatives have emerged as a particularly promising scaffold, offering enhanced potency, metabolic stability, and selectivity.
This comprehensive guide provides an in-depth exploration of the development of trifluoromethylpyrimidine-based EGFR inhibitors. From the strategic rationale behind their design to detailed protocols for their synthesis and evaluation, this document is intended to equip researchers with the knowledge and practical methodologies to accelerate the discovery of next-generation targeted therapeutics. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system for generating robust and reproducible data.
The Strategic Advantage of the Trifluoromethylpyrimidine Scaffold
The incorporation of a trifluoromethyl (CF3) group onto the pyrimidine core is a deliberate design choice rooted in established medicinal chemistry principles. The CF3 group offers several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile, including a longer half-life and reduced clearance of the drug candidate.
-
Increased Binding Affinity: The potent electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the pyrimidine ring, potentially leading to stronger interactions with key amino acid residues within the ATP-binding pocket of the EGFR kinase domain.
-
Improved Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
The pyrimidine scaffold itself is a well-established pharmacophore for kinase inhibitors, mimicking the purine ring of ATP and enabling competitive inhibition at the enzyme's active site.[1][2] The combination of these two structural features provides a powerful foundation for the design of potent and drug-like EGFR inhibitors.
The EGFR Signaling Axis: A Target for Precision Medicine
A thorough understanding of the EGFR signaling pathway is fundamental to the rational design and evaluation of its inhibitors. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, triggering a cascade of downstream signaling events that ultimately regulate cell proliferation, survival, and migration.
Caption: The EGFR Signaling Pathway and its major downstream cascades.
A Roadmap for Development: From Synthesis to In Vivo Efficacy
The development of a novel trifluoromethylpyrimidine-based EGFR inhibitor follows a logical and iterative workflow, beginning with chemical synthesis and progressing through a series of in vitro and in vivo evaluations.
Caption: A streamlined workflow for the development of EGFR inhibitors.
Part 1: Chemical Synthesis of Trifluoromethylpyrimidine Derivatives
The synthesis of trifluoromethylpyrimidine-based EGFR inhibitors typically begins with the construction of a key intermediate, 2,4-dichloro-5-trifluoromethylpyrimidine. This is followed by sequential nucleophilic aromatic substitution or cross-coupling reactions to introduce the desired functionalities.
Protocol 1.1: Synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine
This protocol is adapted from established methods for the synthesis of the dichlorinated pyrimidine core.[3]
Materials:
-
5-Trifluoromethyluracil
-
Phosphoryl chloride (POCl3)
-
N,N-dimethylaniline (optional, as a catalyst)
-
Toluene or other suitable high-boiling solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-trifluoromethyluracil in an excess of phosphoryl chloride.
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2,4-dichloro-5-trifluoromethylpyrimidine as a clear oil or low-melting solid.
Protocol 1.2: Suzuki-Miyaura Cross-Coupling for C4-Arylation
The Suzuki-Miyaura cross-coupling is a versatile method for introducing aryl or heteroaryl substituents at the C4 position of the pyrimidine ring.
Materials:
-
2,4-dichloro-5-trifluoromethylpyrimidine
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Microwave reactor (optional, for accelerated reaction times)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel (e.g., a microwave vial or a Schlenk flask), add 2,4-dichloro-5-trifluoromethylpyrimidine, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120°C (conventional heating) or irradiate in a microwave reactor at a similar temperature for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-arylated pyrimidine derivative.
Part 2: In Vitro Evaluation of EGFR Inhibitory Activity
A series of in vitro assays are essential to characterize the biological activity of the newly synthesized compounds. These assays provide crucial data on their potency, selectivity, and mechanism of action at a cellular level.
Protocol 2.1: EGFR Kinase Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and mutant forms)
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant EGFR enzyme, and kinase substrate in the assay buffer.
-
Incubate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2.2: Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
EGFR-dependent cancer cell lines (e.g., A549, PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Protocol 2.3: Western Blot Analysis of EGFR Pathway Modulation
Western blotting is used to assess the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
EGFR-dependent cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with the test compounds for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.
Part 3: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Promising compounds from in vitro studies are advanced to in vivo models to evaluate their anti-tumor efficacy, toxicity, and pharmacokinetic and pharmacodynamic properties.
Protocol 3.1: Xenograft Mouse Model for Efficacy Studies
Subcutaneous xenograft models are commonly used to assess the in vivo anti-tumor activity of EGFR inhibitors.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
EGFR-mutant human cancer cell line (e.g., NCI-H1975 for T790M mutation)
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant the cancer cells (typically 1-10 million cells in sterile PBS or a Matrigel mixture) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Protocol 3.2: Pharmacokinetic (PK) Analysis
PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.
Materials:
-
Healthy mice (e.g., C57BL/6 or BALB/c)
-
Test compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the test compound to mice via IV and PO routes.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software.[4]
Protocol 3.3: Pharmacodynamic (PD) Analysis
PD studies correlate the drug exposure (PK) with the biological response at the target site.
Procedure:
-
In a xenograft efficacy study, collect tumor and plasma samples at various time points after the final dose.
-
Analyze the plasma samples for drug concentration (PK).
-
Prepare lysates from the tumor samples and perform Western blot analysis to measure the levels of phosphorylated EGFR and downstream signaling proteins.
-
Correlate the drug concentration in the plasma and/or tumor with the degree of target inhibition (e.g., reduction in p-EGFR levels).[5][6]
Part 4: Data Analysis and Interpretation
-
In Vitro Data: IC50 and GI50 values are typically calculated using non-linear regression analysis (e.g., log(inhibitor) vs. response) with software such as GraphPad Prism.
-
In Vivo Data: Tumor growth inhibition data should be analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare treatment groups with the control group.[7]
-
PK/PD Data: Pharmacokinetic parameters are determined using non-compartmental or compartmental analysis. The relationship between drug concentration and pharmacodynamic effect is often modeled using an Emax model.[8][9]
Structure-Activity Relationship (SAR) of Trifluoromethylpyrimidine EGFR Inhibitors
The systematic modification of the trifluoromethylpyrimidine scaffold and the analysis of the resulting changes in biological activity provide valuable insights into the structure-activity relationship (SAR).
| Position | Modification | Impact on Activity | Rationale |
| C2 | Aniline or substituted aniline | Generally important for activity, with specific substitutions influencing potency and selectivity. | Forms key hydrogen bond interactions with the hinge region of the EGFR kinase domain. |
| C4 | Substituted anilines, thiophenes, or other heterocycles | Crucial for potency and selectivity. Acrylamide moieties can confer irreversible binding. | Occupies the solvent-exposed region of the ATP-binding pocket, allowing for significant chemical diversity to optimize interactions. |
| C5 | Trifluoromethyl group | Enhances metabolic stability and can improve binding affinity. | Increases lipophilicity and resistance to oxidative metabolism. |
| C6 | Hydrogen or small substituents | Generally, bulky substituents are not well-tolerated. | This position is sterically constrained within the ATP-binding site. |
A comprehensive understanding of the SAR allows for the rational design of more potent and selective inhibitors.[2]
Conclusion
The development of trifluoromethylpyrimidine-based EGFR inhibitors represents a significant advancement in the field of targeted cancer therapy. The strategic incorporation of the trifluoromethyl group onto a privileged pyrimidine scaffold provides a robust platform for the design of potent, selective, and metabolically stable drug candidates. The detailed protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize novel inhibitors. By integrating a deep understanding of the underlying biology with rigorous experimental execution and data analysis, the scientific community can continue to drive the discovery of innovative treatments for patients with EGFR-driven cancers.
References
- Zhang, D., et al. (2018). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2563-2568.
- D'Cunha, R., et al. (2023). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Journal of Biomolecular Structure and Dynamics, 1-18.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Evaluation of Novel EGFR Inhibitors. BenchChem.
- Kizhakkayil, R., et al. (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). Journal of Biomolecular Structure and Dynamics, 42(9), 5645-5661.
- D'Cunha, R., et al. (2023). Full article: An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Journal of Biomolecular Structure and Dynamics, 1-18.
- Dobbin, K. K., & Simon, R. M. (2007). Statistical Issues and Analyses of in vivo and in vitro Genomic Data in order to Identify Clinically Relevant Profiles.
- BenchChem. (2025). Application Notes and Protocols for Pharmacokinetic Analysis of EGFR Inhibitors in Mice. BenchChem.
- Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Paperless Lab Academy.
- Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
- BenchChem. (2025). Application Notes and Protocols for EGFR Inhibitor Xenograft Model Studies. BenchChem.
- BenchChem. (2025). Technical Support Center: In Vivo Studies with Novel EGFR Inhibitors. BenchChem.
- Masui, K., et al. (2008). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. Molecular Cancer Therapeutics, 7(2), 407-417.
- Brammer, R. (2022). How to trust your data: the power of statistical analysis in in vivo experimental design.
- Li, J., et al. (2016). Pharmacokinetic-pharmacodynamic modeling of the antitumor effect of TM208 and EGFR-TKI resistance in human breast cancer xenograft mice. Acta Pharmacologica Sinica, 37(7), 965-974.
- Li, J., et al. (2014). Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model. Acta Pharmacologica Sinica, 35(1), 157–166.
- Li, J., et al. (2014). Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model. Acta Pharmacologica Sinica, 35(1), 157–166.
- Kizhakkayil, R., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.
- Kumar, A., et al. (2022). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences, 2(1), 1-10.
- Heitjan, D. F., Manni, A., & Santen, R. J. (1993). Statistical analysis of in vivo tumor growth experiments. Cancer research, 53(24), 6042–6050.
- Walter, M., et al. (2014). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Molecular Cancer Therapeutics, 13(6), 1468-1479.
- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Pharmacokinetic Analysis of EGFR Inhibitors in Mice. BenchChem.
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
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- 4. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic-pharmacodynamic modeling of the antitumor effect of TM208 and EGFR-TKI resistance in human breast cancer xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination with Sterically Hindered Amines
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically demanding amines and aryl halides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to turn low-yielding attempts into successful transformations. The formation of C–N bonds, particularly with hindered substrates, is a common challenge in the synthesis of pharmaceuticals and advanced materials, making mastery of this reaction essential.[1][2][3]
This resource is structured to address the most pressing issues encountered in the lab, from reaction failure to the subtle art of ligand and base selection.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, providing both immediate solutions and the reasoning behind them.
Q1: My reaction shows low or no conversion. What are the primary causes and how do I fix it?
A1: Reaction failure is a common frustration, but it can almost always be traced back to one of a few key factors. A systematic approach is the best way to identify and solve the problem.
-
Inactive Catalyst System: The active catalyst in this reaction is a Pd(0) species.[4][5][6] If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ. This reduction, often facilitated by the phosphine ligand or the amine itself, can be inefficient.[4][5]
-
Solution: Switch to a palladium "precatalyst". These are well-defined, air-stable Pd(II) complexes that rapidly and cleanly generate the active LPd(0) catalyst upon exposure to the base.[4][7][8][9] Generations 3 and 4 (G3, G4) precatalysts are widely used for their reliability and broad ligand compatibility.[10]
-
-
Inappropriate Ligand Choice: The ligand is arguably the most critical component for a successful reaction with hindered substrates.[7][11] It must be bulky enough to promote the final reductive elimination step and electron-rich enough to facilitate the initial oxidative addition.[12]
-
Solution: For sterically demanding couplings, especially with aryl chlorides, bulky biarylphosphine ligands are required.[6][7][11][13] Consult a ligand selection guide (see Table 1) and consider screening a small panel of ligands. For example, ligands like BrettPhos are often effective for primary amines, while RuPhos is a good starting point for secondary amines.[2][7]
-
-
Suboptimal Base or Solvent: The base's role is to deprotonate the amine, but its strength, solubility, and compatibility with your substrates are critical.[8][11][14] The solvent, in turn, affects the solubility of all components, including the base and the catalyst.[4][8] Insolubility is a frequently underestimated cause of reaction failure.[4]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[4][5][7] However, if your substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures.[5][7][8] For solvents, anhydrous and deoxygenated toluene, dioxane, or THF are commonly used.[4][8] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[4][8]
-
-
Air and Moisture Contamination: The active Pd(0) catalyst is sensitive to oxidation. Strict exclusion of air and moisture is paramount for reproducibility and success.
-
Solution: Use standard Schlenk line or glovebox techniques. Ensure all reagents are dry and solvents are anhydrous and have been properly degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles).
-
Below is a decision tree to guide your troubleshooting process for low-conversion reactions.
Caption: Troubleshooting Decision Tree for Low Conversion.
Q2: I'm observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired amination.[1][7] It often arises from a β-hydride elimination pathway from the palladium amide intermediate.
-
Probable Cause: This side reaction is particularly prevalent with sterically hindered substrates. The steric bulk can slow down the rate of reductive elimination to form the C-N bond, allowing the competing β-hydride elimination pathway to become more significant.
-
Solutions:
-
Ligand Modification: The choice of ligand is crucial. Highly hindered ligands can create a bulky coordination sphere around the palladium center that favors reductive elimination over β-hydride elimination. Experiment with different generations of Buchwald or Hartwig ligands.
-
Base Selection: The base can influence the concentration of palladium hydride species in the reaction mixture. Switching from an alkoxide base (like NaOtBu) to an amide base (like LHMDS or KHMDS) can sometimes suppress this side reaction.
-
Lower Reaction Temperature: If the desired C-N bond formation has a lower activation energy than the hydrodehalogenation pathway, reducing the reaction temperature may favor the formation of your product. This may, however, require longer reaction times.
-
Q3: My sterically hindered amine is unreactive. How can I promote its coupling?
A3: Very bulky amines, such as α,α,α-trisubstituted primary amines or di-ortho-substituted anilines, present a significant steric challenge to the catalytic cycle.[15] The difficulty lies in both the initial coordination to the palladium center and the subsequent deprotonation.
-
Solutions:
-
Use a More Reactive Ligand: This is the most effective strategy. Highly active, specialized ligands have been developed specifically for these challenging substrates. For example, rational ligand design has led to biarylphosphine ligands that are exceptionally effective for coupling extremely hindered amines.[15] You may need to screen ligands beyond the most common choices (see Table 1).
-
Increase Reaction Temperature: For particularly stubborn couplings, higher temperatures (e.g., 100-120 °C) may be necessary to overcome the high activation barriers.[11][15] Ensure your substrates are stable at these temperatures.
-
Use a Stronger Base: A very strong base like LHMDS can be more effective at deprotonating a hindered amine coordinated to the palladium center.[5][11]
-
Change the Aryl Halide: If possible, switching from a less reactive aryl chloride to a more reactive aryl bromide can significantly improve yields for challenging amine couplings.[7][9]
-
Q4: How do I choose the right ligand for a particularly challenging coupling?
A4: While there are general guidelines, ligand selection is often substrate-dependent and may require empirical screening.[1][10]
-
General Principles: The most successful ligands for hindered substrates are bulky, electron-rich dialkylbiaryl phosphines.[1][12] The bulk facilitates the reductive elimination step, while the electron-donating character promotes the oxidative addition of the aryl halide.[12]
-
Screening Strategy: If you have access to high-throughput screening equipment, setting up a parallel screen of 8-12 different ligands is the most efficient approach (see Protocol 2). If not, a sequential approach based on the nature of your amine is recommended.
-
Data-Driven Selection: Consult literature precedents for couplings similar to yours. The development of these ligands has been an active area of research, and specific ligands have been designed to overcome specific challenges.[15][16]
| Table 1: Ligand Selection Guide for Hindered Amines | |
| Amine Type | Recommended Starting Ligands |
| Sterically Hindered Primary Amines | BrettPhos, XPhos |
| Sterically Hindered Secondary Amines | RuPhos, SPhos |
| Di-ortho-substituted Anilines | Custom/specialized biarylphosphine ligands[15], tBuBrettPhos |
| Challenging Heteroaryl Amines | DavePhos, tBuXPhos |
| Note: This table provides starting points. Optimization is often required. |
Q5: The reaction is sensitive to the base I'm using. What are the best practices for base selection with hindered substrates?
A5: Base selection is a balancing act between reactivity and substrate compatibility.[5][8]
-
Reactivity vs. Tolerance: Strong bases like NaOtBu promote the fastest reaction rates but are incompatible with many functional groups (e.g., esters, enolizable ketones).[4][5] Weaker bases like K₃PO₄ and Cs₂CO₃ offer much better functional group tolerance but often require higher catalyst loadings and longer reaction times.[4][5]
-
Physical Properties Matter: The solubility and physical form of the base are important.[4][17] Poorly soluble bases can lead to reproducibility issues. In such cases, fine grinding of the base, vigorous stirring, or using a more soluble base like LHMDS can be beneficial.[4] In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex effectively.[14][17]
| Table 2: Common Bases and Solvents for Challenging Aminations | |||
| Base | pKaH (approx.) | Advantages | Disadvantages |
| NaOtBu | 19 | High reactivity, low catalyst loadings possible. | Incompatible with base-sensitive groups. |
| LHMDS | 26 | Strong, non-nucleophilic, good for protic groups.[5][11] | Moisture sensitive, can be expensive.[5][11] |
| K₃PO₄ | 12.3 | Excellent functional group tolerance, inexpensive.[5] | Often requires higher temperatures/catalyst loadings.[5] |
| Cs₂CO₃ | 10 | Good functional group tolerance, soluble in some organic solvents.[4] | Expensive.[5] |
| Solvent | Key Properties | Commonly Used With | Notes |
| Toluene | Nonpolar | NaOtBu, LHMDS | Good all-purpose solvent. Poor solubility for iodide salts can be beneficial.[5] |
| 1,4-Dioxane | Polar aprotic | K₃PO₄, Cs₂CO₃ | Good solvating power, but has a high freezing point. |
| THF | Polar aprotic | LHMDS, NaOtBu | Lower boiling point, good for reactions at moderate temperatures. |
| t-Amyl alcohol | Protic | NaOtBu | Can sometimes accelerate reactions, but may participate in side reactions. |
Frequently Asked Questions (FAQs)
FAQ1: What is the general catalytic cycle for the Buchwald-Hartwig amination?
A1: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2][4]
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex.[5][12]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. The base then removes a proton from the coordinated amine to form a palladium amide intermediate.[6]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond and regenerating the L-Pd(0) catalyst, which can then re-enter the cycle.[5][12]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
common side reactions in the synthesis of biaryl pyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for biaryl pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming C(sp²)–C(sp²) bonds involving pyridine rings. The synthesis of biaryl pyridines, while crucial for pharmaceuticals and functional materials, is often plagued by competing side reactions that can diminish yields and complicate purification.
This document moves beyond simple protocols to explain the underlying chemical principles—the "why"—behind common issues and their solutions. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve reliable, reproducible results.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis of biaryl pyridines, particularly via Suzuki-Miyaura coupling, the most prevalent method.
Q1: My reaction yield is low, and I've isolated a significant amount of a byproduct corresponding to my boronic acid starting material, but with a hydrogen atom replacing the B(OH)₂ group. What is happening and how can I prevent it?
A1: You are observing protodeboronation (or protodeborylation), arguably the most common and frustrating side reaction in Suzuki couplings involving heteroaromatics.
Causality: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[1][2] Pyridyl boronic acids, especially 2-pyridyl derivatives, are highly susceptible to this pathway.[1][3] The electron-deficient nature of the pyridine ring weakens the C–B bond, making it vulnerable to cleavage. This process can be catalyzed by acid or base and is significantly accelerated by factors common in coupling reactions.[1]
Key Contributing Factors:
-
High Temperatures & Long Reaction Times: Increased thermal energy provides the activation energy needed for the deboronation pathway.[1]
-
Excess Base or Water: The reaction is often accelerated under basic conditions which generate the reactive boronate anion ([ArB(OH)₃]⁻), but this can also promote the undesired protonolysis.[1]
-
Substrate Electronics: Electron-deficient pyridyl boronic acids are particularly prone to this side reaction.[3]
Step-by-Step Troubleshooting Protocol:
-
Lower the Reaction Temperature: If your protocol calls for high heat (e.g., >100 °C), attempt the reaction at a lower temperature (e.g., 60-80 °C). This may require a longer reaction time or a more active catalyst system, but it is the most direct way to kinetically disfavor the protodeboronation pathway.
-
Choose a Milder Base: Strong bases can accelerate protodeboronation. Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄, Cs₂CO₃, or even K₂CO₃.[4][5] For substrates with base-sensitive functional groups, powdered KF can be an effective choice.[6]
-
Use Anhydrous Conditions (Carefully): While Suzuki reactions often benefit from a small amount of water to aid base solubility and facilitate the catalytic cycle, excess water can be a proton source. Ensure your solvents are dry and consider using anhydrous preparations of your base.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt.[7] These derivatives are often more robust and less prone to premature protodeboronation, releasing the active boronic acid species slowly under the reaction conditions.[7]
-
Select a High-Activity Catalyst System: Employ a modern catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium source like Pd₂(dba)₃.[4][8] These systems are often highly active at lower temperatures, which helps to outcompete the protodeboronation side reaction.[3]
Q2: My reaction mixture contains a significant amount of a symmetrical biaryl derived from the coupling of two of my boronic acid molecules (Ar-Ar). What causes this homocoupling?
A2: This side reaction is the homocoupling of your boronic acid, which is typically mediated by palladium(II) species and exacerbated by the presence of oxygen.
Causality: The desired Suzuki cross-coupling catalytic cycle relies on maintaining the palladium in its active Pd(0) state.[9] If Pd(0) is oxidized to Pd(II) by residual oxygen or other oxidants in the reaction mixture, these Pd(II) species can catalyze a separate cycle that couples two molecules of the boronic acid, producing a symmetrical biaryl and regenerating Pd(0).[10][11] This side reaction consumes your nucleophile and reduces the yield of the desired product.
Step-by-Step Troubleshooting Protocol:
-
Rigorous Degassing is Non-Negotiable: The primary cause of homocoupling is dissolved oxygen.[8][11] You must rigorously degas your reaction solvent and the entire reaction setup.
-
Freeze-Pump-Thaw: For maximum efficiency, perform at least three freeze-pump-thaw cycles on your solvent. This is the gold standard for removing dissolved gases.[8]
-
Inert Gas Sparging: A more common and often sufficient method is to bubble a stream of argon or nitrogen through the solvent for 20-30 minutes before adding the catalyst and reagents.[8][11] Ensure you maintain a positive pressure of inert gas throughout the reaction.
-
-
Use a Pd(0) Pre-catalyst: While Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are common and are reduced in situ to the active Pd(0) species, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the initial concentration of problematic Pd(II) species.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and minimize side reactions like homocoupling.[8]
-
Consider Additives: In difficult cases, the addition of a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state.[8]
Q3: I am observing the formation of a dehalogenated byproduct from my pyridyl halide starting material. What is the cause?
A3: This side reaction is hydrodehalogenation, where the halide on your electrophile is replaced by a hydrogen atom.
Causality: After the initial oxidative addition of the pyridyl halide to the Pd(0) catalyst, the resulting Pd(II) intermediate can, instead of undergoing transmetalation, react with a hydride source in the mixture.[10] This is followed by reductive elimination of the aryl group and the hydride, yielding the dehalogenated pyridine and regenerating Pd(0). Common hydride sources can be amine bases, alcohols used as solvents, or even trace water.[10]
Step-by-Step Troubleshooting Protocol:
-
Scrutinize Your Base and Solvent: If you are using an amine base (e.g., triethylamine) or an alcohol-based solvent, these are likely the culprits. Switch to an inorganic base like K₂CO₃ or Cs₂CO₃ and an aprotic solvent like dioxane, toluene, or DMF.
-
Increase Transmetalation Rate: The competition between transmetalation (desired) and hydrodehalogenation (undesired) is kinetically controlled. You can favor the desired pathway by increasing the rate of transmetalation.
Visualizing the Troubleshooting Process
To effectively diagnose and solve issues in biaryl pyridine synthesis, a logical workflow is essential. The following diagram outlines a decision-making process for troubleshooting common problems.
Caption: A decision-tree workflow for troubleshooting biaryl pyridine synthesis.
Frequently Asked Questions (FAQs)
-
Q: Why are 2-pyridyl boronic acids so much more challenging to use than 3- or 4-pyridyl isomers?
-
A: The nitrogen atom at the 2-position presents two main challenges. First, it is a strong electron-withdrawing group via induction, which weakens the C-B bond and makes it highly susceptible to protodeboronation.[3] Second, the nitrogen lone pair can chelate to the palladium center, potentially interfering with the catalytic cycle and deactivating the catalyst.[12]
-
-
Q: Can I use Stille or Buchwald-Hartwig reactions for biaryl pyridine synthesis?
-
A: Yes, these are viable alternatives. The Stille reaction , which couples an organostannane with an organic halide, can be effective.[9] However, a major drawback is the high toxicity of organotin reagents.[9] Homocoupling of the organostannane is also a common side reaction in Stille couplings.[13] The Buchwald-Hartwig amination is excellent for forming aryl-nitrogen bonds, but for aryl-aryl bonds (biaryls), the Suzuki reaction is generally more direct.[14] Side reactions in Buchwald-Hartwig amination can include hydrodehalogenation and β-hydride elimination.[14][15]
-
-
Q: How important is the purity of my starting materials and reagents?
-
A: It is critically important. Impurities in your pyridyl halide or boronic acid can inhibit the catalyst. Poor quality solvents can contain water or peroxides that lead to side reactions. The base quality is also crucial; old or improperly stored bases may have absorbed water and CO₂, altering their effectiveness. Always use reagents from reliable suppliers and purify starting materials if their quality is in doubt.
-
Reference Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Pd₂(dba)₃ (Palladium source)
-
RuPhos (Ligand)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing: Sparge the solution by bubbling argon gas through it for 20 minutes.
-
Catalyst Addition: In a separate vial under an inert atmosphere, quickly weigh and add Pd₂(dba)₃ (1 mol %) and RuPhos (2.5 mol %). Add a small amount of the degassed solvent to the vial, swirl, and transfer the catalyst slurry to the main reaction flask via syringe.
-
Expertise Note: Adding the catalyst as a slurry ensures efficient transfer and minimizes exposure to air. The ligand-to-palladium ratio is crucial for catalyst stability and activity.
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[16]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Wiley Online Library. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
-
ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]
-
MDPI. (2023). Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2022). Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanisms of the Stille Reaction | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
-
PubMed. (n.d.). Design, synthesis, and evaluation of novel biarylpyrimidines: a new class of ligand for unusual nucleic acid structures. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction - Chem 115. Retrieved from [Link]
-
ACS Publications. (2026). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Retrieved from [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
PMC - NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
-
MIT Open Access Articles. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
Welcome to the technical support guide for {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine (CAS RN 906352-74-7). This document provides in-depth purification strategies, troubleshooting, and best practices tailored for researchers and drug development professionals. The purity of this key pharmaceutical intermediate is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients.
This guide is structured to address challenges encountered during purification, moving from initial assessment and common questions to detailed, field-tested protocols.
Part 1: Initial Purity Assessment & Frequently Asked Questions (FAQs)
Before attempting purification, a preliminary analysis of the crude material is essential. This allows for the selection of the most efficient strategy.
Q1: What are the most common types of impurities I should expect in my crude this compound?
A: Impurities typically originate from the synthetic route used. Common classes include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors like 2-chloro-5-(trifluoromethyl)pyridine or a corresponding boronic acid/ester.[1]
-
Reaction By-products: Incomplete reactions or side reactions can lead to isomers, over-alkylated products, or homocoupling of reagents.
-
Catalyst Residues: If transition-metal-catalyzed cross-coupling reactions are used, residual metals (e.g., Palladium) may be present.[2][3]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., THF, Dioxane, Toluene, DMF) can be retained in the crude product.
Q2: What is the best first-pass method to analyze my crude product's purity?
A: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is highly effective.
-
TLC: Provides a rapid, qualitative assessment of the number of components in your mixture. It is invaluable for developing a solvent system for column chromatography.
-
¹H NMR: Confirms the identity of the desired product and can reveal the presence of major impurities and residual solvents. Integration of signals can provide a rough estimate of purity. For high-accuracy measurements, quantitative NMR (qNMR) can be employed.[4]
Q3: Should I start with column chromatography or recrystallization?
A: The choice depends on the physical state of your crude product and the nature of the impurities.
-
Column Chromatography: This is the most versatile and generally recommended first approach, especially for crude oils or solids containing a complex mixture of impurities with different polarities.[4][5]
-
Recrystallization: This method is ideal if your crude product is a solid and has high initial purity (>85-90%). It is highly efficient for removing small amounts of impurities and can be scaled up easily. Finding a suitable solvent system is the critical first step.[6]
Part 2: Recommended Purification Protocols
The following protocols are based on established methods for analogous chemical structures and provide a robust starting point for optimization.
Methodology 1: Flash Column Chromatography on Silica Gel
This is the workhorse technique for purifying amines. The primary challenge is mitigating the interaction of the basic amine with the acidic silica gel, which causes peak tailing.
Causality Behind the Method: Chromatography separates molecules based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[7] The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product of intermediate polarity, leaving highly polar impurities on the column. The addition of a basic modifier like triethylamine (Et₃N) to the eluent is crucial; it deactivates the acidic silanol groups on the silica surface, preventing ionic interactions with the basic amine product and ensuring a sharp, symmetrical elution profile.
-
Eluent System Selection:
-
Using TLC, screen for a solvent system that provides a retention factor (Rƒ) of ~0.2-0.3 for the target compound.
-
Start with a non-polar solvent and add a more polar co-solvent.
-
Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent mixture.
-
Refer to Table 1 for recommended starting systems.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane, Ethyl Acetate). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column. This method is faster but can lead to broader bands if too much solvent is used.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system, applying consistent air pressure.
-
Gradually increase the percentage of the polar co-solvent (gradient elution) to move your compound down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent and triethylamine using a rotary evaporator. To remove the last traces of Et₃N, you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum.
-
| System ID | Non-Polar Solvent | Polar Co-Solvent | Gradient Range (% Polar) | Notes |
| A | Hexanes/Heptane | Ethyl Acetate | 5% → 40% | A standard, effective system for a wide range of polarities.[7] |
| B | Pentane | Diethyl Ether | 10% → 50% | Good for less polar impurities; ether is more volatile.[5] |
| C | Dichloromethane | Methanol | 0% → 5% | Stronger system for more polar products or baseline impurities. |
| All systems should be modified with 0.5-1% Triethylamine. |
Methodology 2: Recrystallization
If the crude product is a solid, recrystallization offers a highly efficient path to high purity. The key is identifying a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Solvent Screening:
-
Place a small amount of crude material (~20-30 mg) in several test tubes.
-
Add a few drops of a test solvent (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Acetonitrile, or mixtures like Ethyl Acetate/Hexanes).
-
Heat the mixture to boiling. If the solid dissolves, it's a potential candidate.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will yield a high recovery of crystalline solid.
-
-
Dissolution:
-
Place the bulk of the crude material in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a hot plate with stirring). Continue adding solvent until the solid just dissolves completely. Using the minimum amount of hot solvent is critical for maximizing yield.[6]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Part 3: Troubleshooting Guide & Workflow Visualization
Even with robust protocols, challenges can arise. This section addresses common problems in a direct question-and-answer format.
Chromatography Troubleshooting
-
Q: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. What's wrong?
-
A: This is classic evidence of strong interaction between your basic amine and the acidic silica gel. The solution is to add 0.5-1% triethylamine or a few drops of ammonia solution to your eluent. This neutralizes the silica and dramatically improves peak shape.
-
-
Q: My product is co-eluting with an impurity. How can I improve the separation?
-
A: First, try running a shallower gradient on your column to increase the resolution between the two spots. If that fails, you need to change the selectivity of your solvent system. For example, if you are using a Hexanes/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The different solvent properties will alter the interactions with your compounds and the silica, often resolving the issue.
-
Recrystallization Troubleshooting
-
Q: My product oiled out as a liquid instead of forming crystals. What should I do?
-
A: This typically happens when the solution is supersaturated and cools too quickly, or when the boiling point of the solvent is higher than the melting point of your compound.[6] Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.
-
-
Q: No crystals have formed after cooling in an ice bath. What now?
-
A: Your solution is likely not saturated enough, or nucleation has not occurred.[6] Solutions:
-
Reduce Solvent: Evaporate some of the solvent under a stream of nitrogen or on a rotary evaporator and attempt to cool again.
-
Induce Nucleation: Scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution to initiate crystallization.
-
-
-
Q: My final product purity is still low after recrystallization. Why?
-
A: This can happen if the solution cooled too quickly, trapping impurities within the growing crystal lattice. Ensure slow, undisturbed cooling. It can also occur if the crystals were not washed adequately with cold solvent during filtration, leaving behind a film of impure mother liquor. A second recrystallization may be necessary.
-
Part 4: Visualization of Purification Workflow
The following diagrams illustrate the decision-making process for purification.
Caption: General decision workflow for purifying the target amine.
Caption: Troubleshooting logic for flash column chromatography.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). [5-(Trifluoromethyl)pyridin-2-yl]methanamine. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). (5-(trifluoromethyl)pyridin-2-yl)methanamine Impurity. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). 5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino).
-
AWS. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]
-
Fluoropharm. (n.d.). This compound. Retrieved from [Link]
-
Princeton University. (2014). Supplementary Materials for. Retrieved from [Link]
-
ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
Welcome to the technical support guide for the synthesis and purification of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. Our goal is to provide practical, experience-driven advice to help you overcome common challenges, improve your reaction yields, and achieve high product purity. This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter during your experimental work.
Overview of Synthetic Strategy
The most common and logical synthetic route to this compound involves a two-step sequence. This strategy is favored for its reliability and the commercial availability of the necessary starting materials.
-
Step 1: C-C Bond Formation via Suzuki-Miyaura Coupling: This step constructs the core biaryl scaffold by coupling a pyridine-containing building block with a phenyl-containing building block. A typical approach involves reacting 2-bromo-5-(trifluoromethyl)pyridine with (4-cyanophenyl)boronic acid.
-
Step 2: Reduction of the Nitrile Group: The cyano group of the intermediate is then reduced to the primary amine, yielding the final product.
The following troubleshooting guide is structured around these two critical steps and the final purification.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide & FAQs
Part 1: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, but reactions involving heteroaromatic compounds can sometimes be challenging.[1]
Question 1: My Suzuki coupling reaction has a low yield or has stalled. What are the most likely causes and how can I fix them?
Low conversion in a Suzuki coupling is a common issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the quality of the reagents.
Causality Analysis & Troubleshooting Steps:
-
Catalyst Inactivation or Insufficient Activity: The palladium catalyst is the heart of the reaction.
-
Insight: The active Pd(0) species can be sensitive to oxygen and can be deactivated through oxidation. Some pre-catalysts require an induction period to form the active species. For heteroaryl couplings, the choice of ligand is critical to promote reductive elimination and prevent catalyst decomposition.[2]
-
Solution:
-
Degas Your Solvent: Thoroughly sparge your solvent (e.g., dioxane, toluene, or DMF) with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst and reagents.
-
Use a Robust Catalyst: While Pd(PPh₃)₄ is a classic choice, consider using more modern, air-stable pre-catalysts like Pd(dppf)Cl₂ or catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to be effective for challenging couplings.
-
Increase Catalyst Loading: If you suspect catalyst death, a modest increase in catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be effective, though this should be a last resort as it increases cost and purification burden.
-
-
-
Suboptimal Base or Solvent Choice: The base plays a crucial role in the transmetalation step.
-
Insight: The strength and solubility of the base are critical. An inadequate base can fail to activate the boronic acid efficiently. The solvent must be appropriate for the chosen temperature and dissolve the reactants effectively.
-
Solution:
-
Base Selection: Potassium carbonate (K₂CO₃) is a common choice, but for heteroaromatic couplings, a stronger base like potassium phosphate (K₃PO₄) can be significantly more effective.[2]
-
Solvent System: A mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O) often accelerates the reaction. The water helps to dissolve the inorganic base and facilitates the catalytic cycle.
-
-
-
Reagent Purity: Impurities can interfere with the catalytic cycle.
-
Insight: Boronic acids can undergo decomposition (protodeboronation) upon storage. The aryl halide must be pure.
-
Solution:
-
Check Boronic Acid Quality: Use freshly purchased or properly stored boronic acid. If in doubt, you can recrystallize it before use.
-
Ensure Halide Purity: Ensure your 2-bromo-5-(trifluoromethyl)pyridine is free from impurities that could act as catalyst poisons.
-
-
Troubleshooting Decision Tree: Suzuki Coupling
Caption: A decision-making workflow for troubleshooting low yields in the Suzuki coupling step.
Part 2: The Nitrile Reduction Reaction
The reduction of an aromatic nitrile to a primary amine is a fundamental transformation, but it is not without its challenges, including incomplete reaction and the formation of byproducts.[3][4]
Question 2: My nitrile reduction is incomplete or I'm observing significant secondary/tertiary amine byproducts. What's the best approach?
The choice of reducing agent and control of reaction conditions are paramount for a clean and complete reduction.
Causality Analysis & Troubleshooting Steps:
-
Insufficient Reducing Agent Potency: Some reducing agents are not powerful enough to reduce aromatic nitriles efficiently.
-
Insight: Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.[5] More potent hydride donors are required.
-
Solution:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and effective reagent for nitrile reduction.[5] It reliably converts nitriles to primary amines. Caution: LiAlH₄ reacts violently with water and protic solvents. It must be used in anhydrous ethers (like THF or diethyl ether) under an inert atmosphere. The workup procedure must be performed carefully at low temperatures.
-
Borane Reagents (BH₃•THF or BH₃•SMe₂): Borane is another excellent choice for reducing nitriles to primary amines.[3] It is generally considered milder than LiAlH₄ and can offer better selectivity in the presence of some other functional groups.
-
-
-
Formation of Byproducts (Secondary/Tertiary Amines): This is a common problem, especially with catalytic hydrogenation.
-
Insight: During catalytic hydrogenation, the initially formed primary amine can react with an imine intermediate to form a secondary amine, which can be further reduced.[3]
-
Solution:
-
Use a Chemical Reductant: LiAlH₄ and Borane reductions are much less prone to forming these byproducts compared to catalytic hydrogenation.
-
Modify Hydrogenation Conditions: If you must use catalytic hydrogenation (e.g., H₂/Raney Ni), the reaction can be performed in a solution of ammonia (e.g., methanolic ammonia).[3] The excess ammonia shifts the equilibrium away from the formation of the secondary amine.
-
-
Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
| Reagent | Typical Conditions | Pros | Cons |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to reflux | High reactivity, fast, clean conversion to primary amine.[5] | Highly reactive with water/alcohols, requires careful handling and workup. |
| BH₃•THF | Anhydrous THF, 0 °C to reflux | Milder than LiAlH₄, good selectivity, less hazardous workup.[3] | Slower than LiAlH₄, reagent can degrade upon storage. |
| H₂ / Raney Ni | H₂ (balloon or high pressure), EtOH or MeOH | Economical, avoids metal waste in product. | Can form secondary/tertiary amine byproducts, requires specialized pressure equipment.[3] |
Part 3: Purification of the Final Product
Achieving high purity is essential, especially for pharmaceutical applications. The basic nature of the amine and the presence of a trifluoromethyl group can influence purification strategy.
Question 3: What is the most effective way to purify the final amine product to >99% purity?
A combination of extractive workup, chromatography, and potentially crystallization is often the best path to high purity.
Purification Strategy:
-
Acid-Base Extractive Workup: This is a highly effective first-pass purification to remove non-basic organic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with aqueous acid (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Make the aqueous layer basic (pH > 10) by carefully adding a base like NaOH or K₂CO₃.
-
Extract the deprotonated amine back into an organic solvent (3x).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
-
Silica Gel Column Chromatography: This is used to remove closely related impurities.
-
Insight: Amines can sometimes streak on silica gel. The trifluoromethyl group increases the compound's lipophilicity.
-
Solution:
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
Tailing Reduction: To prevent the amine from tailing on the acidic silica gel, you can pre-treat the silica with triethylamine or add a small amount (~1%) of triethylamine or ammonia to the eluent.[6]
-
Fluorinated Compounds: While standard silica works well, for very difficult separations of fluorinated compounds, specialized fluorous chromatography techniques can be employed, though this is rarely necessary for this type of molecule.[7][8]
-
-
-
Crystallization: This is the ultimate step for achieving the highest purity and obtaining a stable, solid final product.
-
Insight: Finding the right solvent system is key. The presence of the CF₃ group and the polar amine group gives the molecule a unique solubility profile.
-
Solution:
-
Solvent Screening: Screen a range of solvents and solvent pairs. Good single-solvent systems are often those in which the compound is sparingly soluble at room temperature but fully soluble when hot (e.g., isopropanol, acetonitrile, or toluene).
-
Solvent/Anti-Solvent: A common technique is to dissolve the compound in a good solvent (like dichloromethane or ethyl acetate) and then slowly add an anti-solvent in which it is insoluble (like hexanes or heptane) until turbidity is observed. Then, allow the solution to slowly cool.
-
Salt Formation: If the free base is an oil or difficult to crystallize, forming a salt (e.g., hydrochloride or tartrate) can often yield a highly crystalline solid which can be easily purified by recrystallization.
-
-
Appendix: Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization.
-
To a flame-dried round-bottom flask, add (4-cyanophenyl)boronic acid (1.2 eq.), 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio by volume) via syringe.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously under an argon atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting bromide (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile intermediate, which can be purified by column chromatography (Hexanes/Ethyl Acetate) or used directly in the next step if sufficiently pure.[1]
Protocol 2: Nitrile Reduction with LiAlH₄
Extreme caution is required when working with LiAlH₄.
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an argon atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude nitrile intermediate from the previous step in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC/LC-MS.
-
Cool the reaction back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting white suspension vigorously for 30 minutes, then filter through Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine product.
References
- Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis.Semantic Scholar.
- 5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino) - Googleapis.com.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.Organic Syntheses Procedure.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms.CrystEngComm (RSC Publishing).
- Nitrile to Amine - Common Conditions.organic-chemistry.org.
- How To Reduce A Nitrile To An Amine?Chemistry For Everyone - YouTube.
- Amine synthesis by nitrile reduction.Organic Chemistry Portal.
- REDUCING NITRILES TO PRIMARY AMINES.Chemguide.
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions.Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH).SciMeetings.
- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
- Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.Helda - University of Helsinki.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. DSpace [helda.helsinki.fi]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure a robust, scalable, and reproducible synthesis.
The synthesis of this molecule is typically achieved via a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl core, followed by a reductive amination to install the key methylamine functionality. While straightforward on a lab scale, scaling up presents unique challenges related to reaction kinetics, impurity control, and product isolation.
Overall Synthetic Pathway
The most common and industrially viable route involves the coupling of a pyridine building block with a phenyl building block, followed by functional group transformation.
Caption: General two-step synthesis of the target compound.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of each synthetic step.
Section A: Suzuki-Miyaura Coupling Step
Q1: My Suzuki coupling reaction is sluggish, stalls before completion, or fails to initiate. What are the potential causes?
A1: This is a common scale-up issue often traced back to catalyst deactivation, insufficient mass transfer, or starting material quality.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and impurities.
-
Causality: On a larger scale, achieving a truly inert atmosphere is more challenging. Residual oxygen can oxidize the active Pd(0) species to inactive Pd(II). Impurities in starting materials or solvents (e.g., sulfur or other coordination compounds) can poison the catalyst.
-
Solution:
-
Degassing: Ensure all solvents are rigorously degassed using methods like sparging with nitrogen or argon for an extended period.
-
Starting Material Purity: Use high-purity starting materials. Test batches of 2-bromo-5-(trifluoromethyl)pyridine and 4-formylphenylboronic acid for catalyst-poisoning impurities.
-
Catalyst Choice: Consider using more robust, pre-formed Pd(0) catalysts or catalyst systems with protective ligands that are more resistant to oxidation.
-
-
-
Poor Mixing & Mass Transfer: Suzuki couplings are often multiphasic (organic solvent, aqueous base).
-
Causality: In a large reactor, inefficient agitation can lead to poor mixing between the organic and aqueous phases, preventing the boronic acid (as the borate salt) from reaching the catalyst in the organic phase. This severely limits the reaction rate.
-
Solution:
-
Agitation: Increase the agitation speed. Ensure the reactor's impeller design is appropriate for mixing immiscible liquids.
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the borate species into the organic phase, significantly accelerating the reaction.[1]
-
-
-
Base and Water Content: The choice and concentration of the base are critical.
-
Causality: An insufficient amount of base or a base that is not soluble enough in the aqueous phase will fail to efficiently generate the active borate species. The amount of water is also crucial; too little may prevent the base from dissolving, while too much can dilute the reactants and promote catalyst decomposition.
-
Solution: Potassium carbonate (K₂CO₃) is a common and effective choice.[2] Ensure it is fully dissolved. The solvent-to-water ratio should be optimized, typically ranging from 3:1 to 10:1.
-
Q2: I am observing significant formation of a symmetrical bi-aryl impurity derived from the boronic acid (homocoupling). How can this be minimized?
A2: Homocoupling of the boronic acid is a classic side reaction, often exacerbated by the presence of oxygen or high catalyst loading.
-
Causality: This side reaction is catalyzed by palladium and is particularly problematic if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow. Oxygen can promote this pathway.
-
Solution:
-
Strictly Anaerobic Conditions: As mentioned above, rigorous deoxygenation of the reaction mixture is the most effective preventative measure.
-
Controlled Addition: Instead of adding all the 4-formylphenylboronic acid at the beginning, consider adding it portion-wise or as a solution over time. This keeps its instantaneous concentration low, disfavoring the homocoupling pathway.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.
-
Q3: Post-reaction, removing residual palladium to acceptable levels (<10 ppm) is challenging. What are the best practices for scale-up?
A3: Palladium removal is a critical regulatory requirement in pharmaceutical synthesis. Relying solely on chromatography is not viable for large-scale production.
-
Causality: Palladium can exist in various forms in the post-reaction mixture, some of which are soluble in the organic solvent and difficult to remove by simple filtration.
-
Solution:
-
Scavengers: After the reaction is complete, add a palladium scavenger to the mixture. Common scavengers include materials with thiol functional groups (e.g., silica-bound mercaptopropyl groups) or activated carbon. Stirring with the scavenger for several hours can effectively sequester the palladium.
-
Filtration: Filter the mixture through a pad of Celite® or a similar filter aid to remove the scavenger and precipitated palladium species.
-
Crystallization: A well-designed crystallization of the intermediate aldehyde product is often the most effective step for purging residual palladium and other impurities. The palladium will typically remain in the mother liquor.
-
Section B: Reductive Amination Step
Q1: My reductive amination yield is low, and I am isolating significant amounts of the starting aldehyde and/or the corresponding benzyl alcohol.
A1: This indicates a problem with the balance between imine formation and reduction.
-
Causality: Reductive amination is a two-step process in one pot: (1) formation of an imine from the aldehyde and ammonia, and (2) reduction of the imine to the amine.[3] If the imine does not form efficiently, the reducing agent may instead reduce the starting aldehyde to the corresponding alcohol.
-
Solution:
-
Control of pH: Imine formation is typically favored under weakly acidic conditions (pH 5-7).[3] On a large scale, the addition of a mild acid like acetic acid can catalyze imine formation.
-
Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, or bubbling ammonia gas) to drive the equilibrium towards imine formation.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is often preferred for this reason, though it is more expensive. Sodium borohydride can be used, but conditions must be carefully controlled to favor imine formation before reduction occurs.[4]
-
Q2: I am observing the formation of a significant secondary amine impurity, bis({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)amine.
A2: This is caused by over-alkylation, where the desired primary amine product reacts with another molecule of the starting aldehyde.
-
Causality: The product, a primary amine, is nucleophilic and can compete with ammonia to react with the starting aldehyde. This forms a secondary imine, which is then reduced to the secondary amine impurity.
-
Solution:
-
Large Excess of Ammonia: The most effective way to minimize this is to use a large stoichiometric excess of ammonia. This ensures that the aldehyde is more likely to react with ammonia than with the primary amine product.
-
Slow Aldehyde Addition: Add the aldehyde slowly to a solution containing the ammonia source and the reducing agent. This keeps the aldehyde concentration low and minimizes the chance of the product amine reacting with it.
-
Temperature Control: Lowering the reaction temperature can also help control the rate of the competing side reaction.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the starting materials? A: For 2-Bromo-5-(trifluoromethyl)pyridine , key attributes include high purity (>99%), low moisture content, and absence of heavy metals or sulfur-containing impurities that could poison the palladium catalyst. For 4-Formylphenylboronic Acid , check for low levels of the corresponding anhydride (boroxine) and homocoupled biphenyl impurities.
Q: Which analytical methods are recommended for in-process control (IPC)? A: HPLC is the primary tool. For the Suzuki coupling, monitor the disappearance of 2-bromo-5-(trifluoromethyl)pyridine and the formation of the aldehyde product. For the reductive amination, monitor the consumption of the aldehyde. GC can also be used to monitor starting material consumption.
Q: What are the typical impurities I should expect in the final product? A: Besides the over-alkylation product mentioned above, potential impurities include:
-
Residual Aldehyde: From incomplete reductive amination.
-
Benzyl Alcohol: From reduction of the aldehyde.
-
Debrominated Starting Material: 5-(Trifluoromethyl)pyridine, which can carry through the synthesis.
-
Homocoupled Products: Such as 4,4'-diformylbiphenyl.
-
Process-Related Impurities: Residual palladium, solvents, and reagents.
Part 3: Experimental Protocols & Data
Protocol 1: Scale-Up Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific equipment and scale.
-
Reactor Setup: In a suitable reactor, charge 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), 4-formylphenylboronic acid (1.1-1.3 eq), and a suitable solvent such as 2-Methyl-THF or Toluene (8-10 volumes).
-
Inerting: Sparge the mixture with nitrogen or argon for at least 1-2 hours to remove dissolved oxygen.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) dissolved in degassed water (2-3 volumes).
-
Catalyst Addition: Under a strong nitrogen flow, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-1.0 mol%).
-
Reaction: Heat the mixture to 75-85 °C with vigorous agitation.
-
Monitoring: Monitor the reaction progress by HPLC until the consumption of the bromo-pyridine is >99%.
-
Work-up: Cool the reaction, separate the aqueous layer. Wash the organic layer with brine.
-
Purification: Treat the organic layer with a palladium scavenger (e.g., activated carbon) if necessary. Filter, concentrate, and crystallize the intermediate aldehyde product from a suitable solvent system (e.g., isopropanol/heptane).
Data Summary: Suzuki Coupling Parameters
| Parameter | Recommended Range | Rationale |
| Boronic Acid (eq) | 1.1 - 1.3 | A slight excess drives the reaction to completion. |
| Base (K₂CO₃, eq) | 2.0 - 3.0 | Ensures complete formation of the active borate species. |
| Catalyst Loading | 0.1 - 1.0 mol% | Optimize for cost and reaction time; lower is better. |
| Temperature | 75 - 85 °C | Balances reaction rate against impurity formation. |
| Solvent | Toluene, 2-MeTHF | Good balance of safety, reactivity, and product solubility. |
Protocol 2: Scale-Up Reductive Amination
-
Reactor Setup: Charge the intermediate aldehyde (1.0 eq), a source of ammonia such as ammonium acetate (5-10 eq), and a solvent like methanol (10 volumes) to a reactor.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Cool the mixture to 0-10 °C. Add the reducing agent (e.g., sodium borohydride, 1.5-2.0 eq) portion-wise, keeping the internal temperature below 15 °C. Caution: Hydrogen gas evolution may occur.
-
Reaction: Allow the reaction to warm to room temperature and stir until HPLC analysis shows complete consumption of the aldehyde and imine intermediate.
-
Work-up: Quench the reaction carefully by the slow addition of water. Concentrate the solvent under vacuum.
-
Extraction: Add water and a water-immiscible solvent (e.g., ethyl acetate or dichloromethane). Adjust the pH to >10 with NaOH to ensure the amine product is in the organic layer. Separate the layers and extract the aqueous phase.
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. The final product can be purified by crystallization, potentially after forming a salt (e.g., the hydrochloride salt).
Part 4: Troubleshooting Workflow
This diagram provides a logical decision-making process for addressing common issues in the Suzuki coupling step.
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). A New Direction in Aromatic Borylation: Palladium-Catalyzed Cross-Coupling Reaction of Diborons with Aryl Halides. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). A Convenient and General Method for the Suzuki Cross-Coupling of 2-Chloropyridines with Arylboronic Acids. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
-
Li, W. (2008). Practical applications of palladium-catalyzed cross-coupling reactions in the pharmaceutical industry. Topics in Organometallic Chemistry, 24, 159-191. [Link]
-
Ishida, N. & Murakami, M. (2014). Heading to the Ideal Synthesis: A Decade of Research on the Catalytic C–C Bond-Forming Reaction That Can Be Performed in Water. Chemistry – An Asian Journal, 9(7), 1732-1742. [Link]
Sources
preventing homocoupling in Suzuki reactions of pyridine boronic acids
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homocoupling in Suzuki Reactions of Pyridine Boronic Acids
Introduction: Navigating the Challenges of Pyridine Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, when working with electron-deficient heteroaromatic substrates like pyridine boronic acids, researchers often face a landscape of competing side reactions that can drastically reduce yields and complicate purification. Among these, the homocoupling of the boronic acid to form a bipyridine species is a persistent and frustrating challenge.
Pyridine-containing biaryls are critical motifs in pharmaceuticals and functional materials, making the mastery of this reaction paramount. The difficulty arises from a combination of factors, including the inherent instability of many heteroaryl boronic acids, which are prone to protodeborylation, and the specific mechanistic pathways that favor undesired homocoupling.[2]
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings of homocoupling, offering field-proven strategies and detailed protocols to suppress this side reaction and maximize the yield of your desired cross-coupled product.
Understanding the Enemy: The Mechanism of Boronic Acid Homocoupling
To prevent a side reaction, we must first understand its origin. Boronic acid homocoupling is not a random occurrence; it is a well-defined process primarily mediated by Palladium(II) species and exacerbated by the presence of molecular oxygen.[3][4]
The productive Suzuki catalytic cycle relies on the Pd(0)/Pd(II) redox couple. However, if a significant concentration of Pd(II) exists in the reaction mixture before the oxidative addition of the aryl halide, it can initiate an unproductive homocoupling pathway. This occurs when two molecules of the boronic acid (or its activated boronate form) transmetalate with a single Pd(II) center. The resulting diaryl-palladium complex then undergoes reductive elimination to yield the homocoupled dimer and regenerate Pd(0).[5]
Crucially, oxygen can act as an oxidant, converting catalytically active Pd(0) back to Pd(II), which then re-enters the homocoupling cycle.[5][6] This is why reactions that are not rigorously deoxygenated are particularly susceptible to this byproduct.[4]
Caption: Competing Suzuki and Homocoupling Pathways.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction produces a significant amount of bipyridine byproduct, and the yield of my desired product is low. What is the most likely cause?
A: This is a classic sign of boronic acid homocoupling. The two primary drivers are:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which directly promotes the homocoupling pathway.[3][6] Many standard laboratory setups that are not explicitly run under an inert atmosphere contain enough dissolved oxygen in the solvents to cause this issue.
-
Use of a Pd(II) Precatalyst: When you use a Pd(II) source like Palladium(II) Acetate (Pd(OAc)₂) or PdCl₂(dppf), the first step required is reduction to the active Pd(0) species.[5] One common mechanism for this reduction is the homocoupling of two boronic acid molecules, which sacrifices your starting material to generate the active catalyst.[5]
Solution Strategy:
-
Implement Rigorous Degassing: Before adding your catalyst, thoroughly degas your solvent mixture. The most effective method is three cycles of "freeze-pump-thaw," but sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes is also highly effective and more practical for many labs.[7]
-
Maintain an Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of Nitrogen or Argon from start to finish. Use Schlenk line techniques or a glovebox if the problem persists.[6][7]
-
Switch Your Palladium Source: Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed to generate the active Pd(0) catalyst cleanly and efficiently through an intramolecular process, avoiding the need for homocoupling as an activation step.[5]
Q2: I've degassed my solvents, but I'm still seeing homocoupling. Could my choice of ligand or base be the problem?
A: Yes, while oxygen and the catalyst source are primary culprits, other reaction parameters play a crucial role.
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.[1] For challenging substrates like pyridine boronic acids, standard ligands like triphenylphosphine (PPh₃) may not be optimal. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) can accelerate the desired oxidative addition and reductive elimination steps.[8][9] This increased rate for the productive cycle can kinetically outcompete the slower homocoupling pathway.
-
Base Strength and Solubility: The base is required to activate the boronic acid, forming the more nucleophilic boronate species.[10] A base that is too strong or poorly soluble can lead to localized high concentrations and potentially promote side reactions. For pyridine boronic acids, inorganic bases like K₂CO₃ or K₃PO₄ are standard. Using a weaker base may slow down protodeborylation, preserving the boronic acid for the desired reaction.[7]
Solution Strategy:
-
Upgrade Your Ligand: Switch from PPh₃ to a specialized ligand designed for cross-coupling. SPhos is often an excellent starting point for heteroaromatic couplings.[9][11]
-
Screen Bases: If you are using a strong base like NaOH or an alkoxide, consider switching to a milder carbonate or phosphate base (e.g., K₃PO₄, K₂CO₃). Ensure the base is finely powdered to maximize surface area and solubility.
Q3: My main problem is low conversion of my starting materials, and I see evidence of pyridine (from protodeborylation) in my crude NMR, along with some homocoupling. How can I improve the stability of my boronic acid?
A: This indicates that your pyridine boronic acid is decomposing before it can participate in the cross-coupling. Protodeborylation is a major competing pathway for heteroaryl boronic acids, especially 2-pyridyl derivatives.[2]
Solution Strategy:
-
Use a Boronic Ester: Boronic acids exist in equilibrium with their cyclic trimer (a boroxine) and water. Boronic esters, particularly pinacol esters or MIDA esters, are significantly more stable and less prone to premature decomposition.[5] They often participate directly in the catalytic cycle or hydrolyze in situ under the basic reaction conditions to generate the active boronate. Using a stable, protected form of your nucleophile is one of the most robust solutions.[12]
-
Minimize Water: While many Suzuki protocols use aqueous-organic mixtures, excess water can accelerate hydrolysis. Try reducing the amount of water or using a polar aprotic solvent like dioxane or DMF with a carefully controlled amount of a soluble base.
-
Lower the Reaction Temperature: Higher temperatures accelerate all reaction rates, including decomposition. If your catalyst/ligand system is active enough, you may be able to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), which will favor the stability of the boronic acid.[7]
Frequently Asked Questions (FAQs)
-
What is the best "go-to" catalyst system for a novel pyridine Suzuki coupling? For a robust starting point, a combination of a Buchwald precatalyst (e.g., XPhos-Pd-G3) with K₃PO₄ as the base in a solvent system like dioxane/water is highly recommended. This combination is designed for high reactivity and often succeeds where other systems fail.[7][8]
-
How critical is the order of addition of reagents? It can be very important. A common best practice is to combine the aryl halide, the pyridine boronic acid (or ester), the base, and the solvent in the reaction vessel.[6] Degas this mixture thoroughly. Only then, under a positive pressure of inert gas, should you add the palladium catalyst and ligand. This ensures that the catalyst is introduced into an oxygen-free environment and that the oxidative addition partner is present, promoting entry into the productive cycle.
-
Can I use a boronic acid that is several months old? You should always check the quality of your boronic acid, especially heteroaromatic ones. They can decompose upon storage. A quick ¹H NMR or ¹¹B NMR can confirm its integrity. If in doubt, use a freshly opened bottle or consider converting it to a more stable pinacol ester for storage and use.[7]
-
Is it possible to add a scavenger to remove oxygen? While not standard practice, some advanced protocols have explored the use of mild reducing agents, like potassium formate, which can help reduce any adventitious Pd(II) back to Pd(0) without interfering with the main cycle, effectively suppressing homocoupling.[3] However, optimizing reaction conditions to prevent Pd(II) formation is the preferred strategy.
Key Parameter Selection Tables
Table 1: Comparison of Palladium Sources
| Palladium Source | Typical Oxidation State | Activation Mechanism | Homocoupling Risk | Recommendation |
| Pd(OAc)₂, PdCl₂ | +2 | Reduction by ligand, solvent, or boronic acid | High | Avoid for sensitive substrates; requires homocoupling.[3] |
| Pd(PPh₃)₄ | 0 | Ligand dissociation | Low | Good starting point, but catalyst can be fragile. |
| Pd₂(dba)₃ | 0 | Ligand association | Low | Excellent Pd(0) source, used with an added ligand.[2] |
| Buchwald Precatalysts | +2 | Reductive elimination (intramolecular) | Very Low | Highly Recommended. Designed for clean Pd(0) generation.[5] |
Table 2: Comparison of Ligands for Pyridine Couplings
| Ligand | Class | Key Features | Performance Notes |
| PPh₃ | Monodentate Phosphine | General purpose, inexpensive. | Often insufficient for electron-deficient pyridines; may require high temperatures.[8] |
| dppf | Bidentate Ferrocenyl Phosphine | Good general ligand, provides stability. | Moderate performance, often surpassed by modern ligands. |
| SPhos, XPhos, RuPhos | Dialkylbiaryl Phosphines | Bulky, electron-rich. | Excellent. Promotes fast oxidative addition and reductive elimination, outcompeting side reactions.[7][8][9] |
Optimized Protocol to Minimize Homocoupling
This protocol is a general guideline for coupling an aryl bromide with a pyridine-4-boronic acid. It incorporates best practices to suppress homocoupling and protodeborylation.
Materials:
-
Aryl Bromide (1.0 eq)
-
Pyridine-4-boronic acid (1.2 - 1.5 eq)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)
-
Pd₂(dba)₃ (2.5 mol % Pd)
-
SPhos (6.0 mol %)
-
1,4-Dioxane, anhydrous grade
-
Water, deionized
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and powdered K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and perform three vacuum/Argon backfill cycles to remove all oxygen.
-
Catalyst Addition: Under a positive flow of Argon, quickly add the Pd₂(dba)₃ (0.025 mmol) and SPhos (0.06 mmol).
-
Solvent Preparation & Addition: In a separate flask, prepare the solvent mixture (e.g., 4 mL dioxane, 1 mL water). Sparge this mixture with Argon for at least 20 minutes. Using a syringe, transfer the degassed solvent to the reaction flask.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353-357. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available from: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13672-13684. Available from: [Link]
-
American Chemical Society. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Reddit user discussion. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
solvent and base screening for optimal synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
Welcome to the technical support center for the synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis. The proposed synthetic route involves a Suzuki-Miyaura coupling followed by a reductive amination, as this is a common and effective strategy for this class of compounds.
Problem 1: Low or No Yield in the Suzuki-Miyaura Coupling Step
Question: I am attempting to couple 2-chloro-5-(trifluoromethyl)pyridine with (4-formylphenyl)boronic acid via a Suzuki-Miyaura reaction, but I am observing very low to no formation of the desired product, {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the Suzuki coupling of pyridyl halides are a common challenge and can often be attributed to several factors.[1] The electron-deficient nature of the pyridine ring, particularly with the strongly electron-withdrawing trifluoromethyl group, can influence the catalytic cycle.[2][3] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1]
Here is a systematic approach to troubleshooting this issue:
1. Catalyst and Ligand Selection:
-
Initial Choice: A standard catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is a good starting point.[4]
-
Troubleshooting: If you observe low reactivity, consider switching to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings, including those involving heteroaryl chlorides.[1] These bulky, electron-rich ligands can promote the oxidative addition step, which is often rate-limiting for aryl chlorides, and facilitate the reductive elimination.[5]
2. Base Selection:
-
The Role of the Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Common Choices: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[4]
-
Troubleshooting: The choice of base can significantly impact the reaction outcome. A screening of different bases is highly recommended. K₃PO₄ is often a good choice for couplings involving heteroaryl halides.[1] Cs₂CO₃ is a stronger base and can be effective in more challenging reactions.[6] It's important to use an anhydrous base to minimize side reactions like protodeboronation of the boronic acid.[1]
3. Solvent System:
-
Typical Solvents: A mixture of an organic solvent and water is often used in Suzuki couplings to dissolve both the organic and inorganic reagents. Common choices include dioxane/water, toluene/water, and THF/water.[6][7]
-
Troubleshooting: The polarity of the solvent can influence the reaction rate and selectivity.[8] If you are experiencing low yields, a solvent screen is advisable. Dioxane is often a robust solvent for Suzuki couplings.[9] Ensure your solvents are rigorously degassed to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[10]
4. Reaction Temperature:
-
General Range: Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C.[1]
-
Troubleshooting: If the reaction is sluggish, a modest increase in temperature may improve the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and side product formation.[6]
Problem 2: Significant Side Product Formation in the Suzuki-Miyaura Coupling
Question: My Suzuki coupling reaction is producing the desired product, but I am also observing significant amounts of side products, mainly the homocoupling of my boronic acid and dehalogenation of the pyridine starting material. How can I minimize these side reactions?
Answer:
The formation of homocoupling and dehalogenation byproducts is a common issue in palladium-catalyzed cross-coupling reactions.[10]
1. Minimizing Homocoupling:
-
Cause: The homocoupling of boronic acids is often promoted by the presence of oxygen.[10]
-
Solution: It is critical to ensure that the reaction is performed under strictly inert conditions. This involves thoroughly degassing your solvents (e.g., by sparging with argon or nitrogen for 30 minutes) and performing the reaction under an inert atmosphere.[1][6] Using a Schlenk line or a glovebox is highly recommended.
2. Preventing Dehalogenation:
-
Cause: Dehalogenation is the replacement of the halogen on your starting material with a hydrogen atom. This can be more prevalent with electron-deficient aryl halides and highly active catalyst systems. The hydrogen source can be the solvent, base, or other reagents.[10]
-
Solution: If dehalogenation is a significant issue, consider using a less active catalyst system or a milder base. You can also try a different solvent.
3. Addressing Protodeboronation:
-
Cause: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, which is often promoted by the presence of water and certain bases.[1]
-
Solution: To minimize this, use an anhydrous base and solvent. If protodeboronation persists, you can switch from the boronic acid to a more stable boronate ester, such as a pinacol ester.[1]
Problem 3: Incomplete Conversion or Formation of a Secondary Amine in the Reductive Amination Step
Question: I have successfully synthesized the aldehyde intermediate and am now attempting the reductive amination with methylamine to form the final product. However, I am seeing incomplete conversion of the aldehyde and/or the formation of a significant amount of the corresponding secondary amine. How can I optimize this step?
Answer:
Reductive amination is a powerful method for amine synthesis, but it requires careful control of reaction conditions to achieve high selectivity for the desired primary amine.[11]
1. Choice of Reducing Agent:
-
Common Reducing Agents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive amination.[12][13]
-
Troubleshooting:
-
NaBH₄: This is a strong reducing agent and can reduce the aldehyde directly if the imine formation is not complete. It is best to first form the imine and then add the NaBH₄.[13]
-
NaBH₃CN: This is a milder reducing agent that is selective for the reduction of imines in the presence of aldehydes.[12] However, it is toxic.
-
NaBH(OAc)₃ (STAB): This is another mild and selective reducing agent that is often preferred for its safety and efficacy. It is sensitive to water and is not compatible with methanol.[13]
-
2. Solvent Selection:
-
Solvent Effects: The choice of solvent can significantly impact the rate of imine formation and the subsequent reduction.[14]
-
Common Solvents: Methanol is often a good solvent for reductive aminations using NaBH₃CN.[13][14] For STAB, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used.[13]
3. pH Control:
-
Importance of pH: The formation of the imine intermediate is pH-dependent. A slightly acidic pH (around 4-5) is often optimal to facilitate the dehydration step in imine formation without protonating the amine nucleophile excessively.[12]
-
Troubleshooting: You can add a small amount of acetic acid to catalyze the imine formation.
4. Minimizing Secondary Amine Formation:
-
Cause: The formation of a secondary amine can occur if the newly formed primary amine reacts with another molecule of the aldehyde.
-
Solution: To minimize this, you can use a large excess of the aminating agent (methylamine in this case). Running the reaction at a lower concentration can also disfavor the bimolecular side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: A highly convergent and reliable synthetic route involves two key steps:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of a 2-halo-5-(trifluoromethyl)pyridine (e.g., 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine) with a (4-formylphenyl)boronic acid or its corresponding boronate ester. This step forms the crucial carbon-carbon bond between the pyridine and phenyl rings.
-
Reductive Amination: The resulting 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde is then converted to the target methylamine via reductive amination using methylamine or a methylamine equivalent and a suitable reducing agent.
Q2: Why is the trifluoromethyl group important in this molecule?
A2: The trifluoromethyl (CF₃) group is a common substituent in pharmaceuticals and agrochemicals.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, binding affinity to biological targets, and membrane permeability.[15][16]
Q3: Are there alternative methods to the Suzuki-Miyaura coupling for forming the biaryl linkage?
A3: Yes, other palladium-catalyzed cross-coupling reactions such as the Stille coupling (using an organotin reagent) or the Negishi coupling (using an organozinc reagent) can also be employed to form the C-C bond. However, the Suzuki-Miyaura coupling is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.[17]
Q4: Can I use Buchwald-Hartwig amination to synthesize the final product?
A4: While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds,[18][19] it would be a less direct approach for this specific target. It would likely involve coupling a suitable amine with a pre-formed biaryl halide. The proposed Suzuki coupling followed by reductive amination is generally a more straightforward and efficient strategy.
Experimental Protocols
General Protocol for Solvent and Base Screening in Suzuki-Miyaura Coupling
This protocol is a general guideline for screening various conditions to optimize the coupling of 2-chloro-5-(trifluoromethyl)pyridine and (4-formylphenyl)boronic acid.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
(4-formylphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, PPh₃)
-
Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water
Procedure:
-
To a series of dry reaction vials equipped with stir bars, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), (4-formylphenyl)boronic acid (1.2 equiv), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
To each vial, add the selected base (2.0-3.0 equiv).
-
Evacuate and backfill each vial with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the chosen degassed solvent system (e.g., dioxane/water 4:1) to each vial.
-
Seal the vials and heat the reactions to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the progress of each reaction by TLC or LC-MS.
-
Once the reactions are complete, cool to room temperature, and perform a standard aqueous workup.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the relative conversion and yield for each condition.
Data Presentation: Illustrative Solvent and Base Screening Results
| Entry | Base (2.0 equiv) | Solvent (4:1) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| 3 | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 70 |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 5 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75 |
| 6 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
Note: This data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual results may vary.[4]
Visualization of Experimental Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
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Validation & Comparative
Comparative Validation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine as a Kinase Inhibitor: A Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. This guide provides a comprehensive framework for the validation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine, a compound of interest with potential kinase inhibitory activity. We will objectively compare its prospective performance with established inhibitors, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities for their therapeutic potential.
The structure of this compound, featuring a trifluoromethylpyridine moiety, is reminiscent of motifs found in other kinase inhibitors, suggesting its potential as a therapeutic agent.[1][2] The trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a compelling candidate for investigation.[3]
Given the prevalence of kinase deregulation in cancer, a primary focus of this validation guide will be on a critical mitotic kinase, Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK). Mps1 is a key regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during cell division.[4][5] Its overexpression in various cancers makes it an attractive target for therapeutic intervention.[6] This guide will therefore use the context of Mps1 inhibition to frame the validation of our target compound.
Comparative Landscape: Benchmarking Against Known Mps1/TTK Inhibitors
To ascertain the therapeutic potential of this compound, its inhibitory profile must be benchmarked against well-characterized Mps1/TTK inhibitors. A selection of potent and selective inhibitors is presented in the table below. These compounds represent different chemical scaffolds and have established in vitro and, in some cases, in vivo activity.
| Compound | Target Kinase | IC50 (nM) | Key Features |
| BAY 1161909 (Empesertib) | Mps1 | < 1 | Potent and selective; has entered clinical trials.[7][8] |
| BAY 1217389 | Mps1 | < 10 | Structurally distinct from BAY 1161909; potent in vitro and in vivo.[4][9] |
| CFI-402257 | TTK/Mps1 | 1.7 | Highly selective and orally bioavailable.[8][10] |
| NMS-P715 | Mps1 | 182 | ATP-competitive inhibitor.[8] |
| AZ3146 | Mps1 | 35 | Potent Mps1 inhibitor.[8][10] |
Experimental Validation Workflow
A rigorous, multi-stage experimental approach is essential to validate the kinase inhibitory activity, potency, and selectivity of this compound. The following workflow is proposed:
Caption: Proposed experimental workflow for the validation of a novel kinase inhibitor.
Detailed Experimental Protocols
Biochemical IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[11] A radiometric assay is considered the gold standard for its direct measurement of enzyme activity.[12]
Protocol: Radiometric Kinase Assay (e.g., for Mps1/TTK)
-
Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 0.1 nM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO (as a control).
-
Add 20 µL of a solution containing the Mps1/TTK enzyme and a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific Mps1 substrate).
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
-
Initiation of Reaction: Add 25 µL of ATP solution containing [γ-³³P]ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase to accurately determine the IC50 for ATP-competitive inhibitors.[14]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection:
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
-
Cell-Based IC50 Determination
Cell-based assays are crucial to confirm that a compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[16]
Protocol: Cellular Phosphorylation Assay
-
Cell Culture: Culture a relevant cancer cell line known to have high Mps1/TTK expression (e.g., triple-negative breast cancer cell lines) in a 96-well plate until they reach 70-80% confluency.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Use an immunoassay (e.g., ELISA or Western blot) to detect the phosphorylation level of a known downstream substrate of Mps1/TTK.
-
Normalize the phospho-protein signal to the total protein level of the substrate or a housekeeping protein.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.
-
Determine the cellular IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is paramount to understanding potential off-target effects and predicting its safety profile.[17] This is typically done by screening the compound against a large panel of kinases.[18][19]
Protocol: Broad Kinome Panel Screen
-
Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins Discovery, Reaction Biology) or use an in-house platform.[19][20]
-
Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases.
-
Data Analysis: The results are usually presented as the percentage of inhibition for each kinase. A "hit" is defined as inhibition above a certain threshold (e.g., >50%).
-
Follow-up: For any identified off-target kinases, full IC50 determinations should be performed to quantify the potency of the off-target interaction.
Interpreting the Results and Making Go/No-Go Decisions
The data generated from these experiments will provide a comprehensive profile of this compound as a potential kinase inhibitor.
| Parameter | Favorable Outcome | Unfavorable Outcome | Implication |
| Biochemical IC50 | < 100 nM | > 1 µM | Potency against the target kinase. |
| Cellular IC50 | Within 10-fold of biochemical IC50 | > 10-fold higher than biochemical IC50 | Indicates good cell permeability and activity in a physiological context. |
| Kinome Selectivity | High inhibition of the primary target with minimal off-target hits. | Multiple potent off-target hits. | High selectivity suggests a lower likelihood of off-target toxicity. |
A decision to advance the compound for further preclinical development should be based on a holistic evaluation of its potency, selectivity, and cellular activity in comparison to existing inhibitors.
Caption: Key parameters influencing the decision to advance a candidate kinase inhibitor.
Conclusion
The validation of this compound as a kinase inhibitor requires a systematic and comparative approach. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively characterize its potency, selectivity, and cellular activity. Comparing these findings against established inhibitors will provide the necessary context to make informed decisions regarding its potential as a novel therapeutic agent. This structured validation process is fundamental to the successful translation of promising chemical matter from the bench to the clinic.
References
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Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592. Available at: [Link]
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Li, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Molecules, 28(23), 7868. Available at: [Link]
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Patsnap Synapse. (2024). What are TTK inhibitors and how do they work?. Available at: [Link]
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PubMed. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Available at: [Link]
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Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. (2024). Available at: [Link]
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Ma, R., et al. (2017). TTK Inhibitors as a Targeted Therapy for CTNNB1 (β-catenin) Mutant Cancers. Molecular Cancer Therapeutics, 16(11), 2609-2617. Available at: [Link]
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BioAssay Systems. Kinase Inhibitor Screening Services. Available at: [Link]
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PubMed. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Available at: [Link]
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PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Available at: [Link]
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Reaction Biology. Kinase Screening Assay Services. Available at: [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
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Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]
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Oxford Academic. (2010). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 147(1), 1-3. Available at: [Link]
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protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Available at: [Link]
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Reaction Biology. Kinase Selectivity Panels. Available at: [Link]
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Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
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edX. IC50 Determination. Available at: [Link]
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ResearchGate. (2007). Determination of IC50 values for p110 with the PI3-kinase inhibitors... Available at: [Link]
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PubMed Central. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Available at: [Link]
-
PubMed. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Available at: [Link]
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PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
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MIT Open Access Articles. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Available at: [Link]
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Figshare. (2020). (S)‑4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Available at: [Link]
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BU CyberSec Lab. (4-[3,5-Bis(trifluoromethyl)phenyl]phenyl)methylamine hydrochloride. Available at: [Link]
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PubMed. (2025). Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Available at: [Link]
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Arabian Journal of Chemistry. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]
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National Institutes of Health. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Available at: [Link]
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Fluoropharm. This compound. Available at: [Link]
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PubMed Central. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Available at: [Link]
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A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of Novel Trifluoromethylpyridine Derivatives
Introduction: The Rising Prominence of Trifluoromethylpyridines in Oncology
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological properties.[1][2] The trifluoromethyl (-CF3) group, in particular, is a cornerstone of this strategy, valued for its ability to increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins.[3][4] When this powerful functional group is integrated into a pyridine ring, a versatile heterocyclic scaffold, the resulting trifluoromethylpyridine derivatives emerge as a class of compounds with significant therapeutic potential.[3][5]
Recent research has illuminated the promise of these derivatives as potent anticancer agents, capable of targeting a range of malignancies.[6][7] This guide offers an in-depth comparison of novel trifluoromethylpyridine derivatives, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating their potential. We will delve into the quantitative assessment of their cytotoxic effects, the methodologies used for this evaluation, and the potential molecular pathways they disrupt.
Comparative Analysis of In Vitro Cytotoxicity
A critical first step in evaluating any potential anticancer agent is to quantify its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
The following table summarizes the in vitro cytotoxicity data for a novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which integrate the core trifluoromethylpyridine structure.[1][8] Their performance is compared against Doxorubicin, a widely used chemotherapeutic agent, to provide a benchmark for their potency.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Novel Trifluoromethylpyridine Derivatives
| Compound | Target Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| 3b | A375 | Melanoma | 25.4[1][8] | HaCaT (Keratinocytes) | 33.5[1][2] |
| C32 | Amelanotic Melanoma | 24.4[1][8] | CHO-K1 (Ovary) | 75.5[1][2] | |
| MCF-7/WT | Breast Cancer | 51.5[8] | |||
| DU145 | Prostate Cancer | >100[8] | |||
| 3d | A375 | Melanoma | 56.4[8] | HaCaT (Keratinocytes) | Non-toxic[2] |
| C32 | Amelanotic Melanoma | 50.1[8] | CHO-K1 (Ovary) | Non-toxic[2] | |
| MCF-7/WT | Breast Cancer | 89.2[8] | |||
| Doxorubicin | A375 | Melanoma | ~0.05-0.2 | HaCaT (Keratinocytes) | ~0.1-1.0 |
| (Reference) | MCF-7 | Breast Cancer | ~0.04-0.5 |
Note: IC50 values for Doxorubicin are approximate and can vary based on experimental conditions. They are provided for general comparison.
Expert Analysis: The data reveals that compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[8][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione) is the most potent among the tested novel derivatives, exhibiting significant cytotoxic effects against both melanoma cell lines (A375 and C32).[1][2] Notably, its IC50 value against the normal keratinocyte cell line HaCaT is higher than against the melanoma lines, suggesting a degree of selectivity.[1][2] However, its potency is still considerably lower than the standard chemotherapeutic agent, Doxorubicin. This is a common finding in early drug discovery; while novel compounds may not initially match the potency of established drugs, they may offer advantages in other areas, such as improved safety profiles, different mechanisms of action to overcome resistance, or better target specificity.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To ensure data integrity and reproducibility, a robust and well-understood experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]
The Principle: The assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes within viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.[11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Harvest and count cells from a healthy culture (viability >90%). Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12]
-
Causality: This density ensures that cells are in the logarithmic growth phase during the experiment and that the assay readout falls within the linear range of the spectrophotometer. An initial 24-hour incubation allows cells to adhere and recover from the stress of plating.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the trifluoromethylpyridine derivatives in culture medium. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a no-treatment control. Replace the medium in the wells with 100 µL of the compound dilutions. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[12]
-
Causality: A 72-hour incubation is common for assessing the antiproliferative effects of new compounds.[13] The vehicle control is crucial to confirm that the solvent used to dissolve the compounds does not have its own cytotoxic effects.
-
-
MTT Addition and Incubation:
-
Action: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate the plate for 2-4 hours at 37°C.[12]
-
Causality: This incubation period is typically sufficient for the enzymatic conversion of MTT to formazan in viable cells, resulting in the formation of visible purple precipitates.
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well. Gently mix on an orbital shaker for 15 minutes.[12]
-
Causality: DMSO is an effective organic solvent that dissolves the water-insoluble formazan crystals, creating a homogenous colored solution necessary for accurate absorbance measurement.
-
-
Data Acquisition and Analysis:
-
Action: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
Causality: The 570 nm wavelength corresponds to the peak absorbance of the dissolved formazan product. The dose-response curve is essential for accurately calculating the IC50, providing a quantitative measure of the compound's potency.
-
Potential Mechanism of Action: Targeting Cellular Signaling
While the precise mechanism of every novel compound requires extensive investigation, many trifluoromethyl-containing drugs exert their anticancer effects by inhibiting key signaling pathways that control cell growth, proliferation, and survival.[3][14] For example, derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are critical drivers in many tumors.[15][16]
The diagram below illustrates a potential mechanism where a novel trifluoromethylpyridine derivative acts as a kinase inhibitor. By blocking a receptor tyrosine kinase (RTK) like EGFR, the compound can halt downstream signaling cascades, such as the PI3K/Akt pathway, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).
Conclusion and Future Directions
The novel trifluoromethylpyridine derivatives presented here, particularly compound 3b, demonstrate promising in vitro cytotoxic activity against several human cancer cell lines.[1][8] The strategic inclusion of the trifluoromethyl group continues to be a fruitful avenue in the design of potential anticancer agents.[2]
While these initial findings are encouraging, they represent the first step in a long and rigorous drug development process. Future work should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
Selectivity Profiling: Expanding testing to a broader panel of cancer and normal cell lines to better understand the therapeutic window.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models to assess their antitumor activity, pharmacokinetics, and safety profiles.
The data and protocols within this guide serve as a foundational resource for researchers dedicated to advancing the field of oncology through the rational design of novel therapeutics.
References
- Application Notes and Protocols for the Development of Novel Anticancer Agents from 5-(Trifluoromethyl)pyridine-2-thiol. Benchchem.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- LDH Cytotoxicity Assay.
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A Comparative Guide to the Validation of Analytical Methods for {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine Quantification
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental design choices and acceptance criteria, grounding every recommendation in established regulatory frameworks. The objective is to equip researchers with the necessary knowledge to develop and validate a scientifically sound, reliable, and compliant analytical method suitable for its intended purpose in a drug development lifecycle.[1][2][3]
Foundational Strategy: Method Selection and Development Philosophy
The quantification of a novel active pharmaceutical ingredient (API) or key intermediate like this compound is a critical step in ensuring product quality, safety, and efficacy. The validation of the chosen analytical method is not merely a regulatory hurdle but a fundamental scientific exercise to demonstrate its suitability.[1][2][4] The entire process is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a framework for validation principles.[5][6][7]
The molecular structure of the target analyte—featuring a UV-absorbing aromatic system, a basic amine group amenable to reversed-phase chromatography, and a trifluoromethylpyridine moiety—guides the selection of the primary analytical technique.
Comparison of Potential Analytical Techniques
| Technique | Principle | Advantages for this Analyte | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Cost-effective, robust, widely available. The conjugated π-system in the analyte suggests strong UV absorbance, leading to good sensitivity.[8] | Potential for interference from matrix components or impurities with similar chromophores. |
| LC-MS/MS | Separation by HPLC, detection by mass spectrometry. | Highly specific and sensitive. Can distinguish the analyte from co-eluting impurities based on mass-to-charge ratio, reducing ambiguity.[9][10][11] | Higher equipment cost and operational complexity. Susceptible to matrix effects that can suppress or enhance ion formation.[9] |
For the purpose of this guide, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is selected as the primary technique. It represents a robust, accessible, and sufficiently powerful method for routine quality control (QC) testing, such as assays and impurity quantification.[12][13] LC-MS/MS would be the preferred method for bioanalytical studies requiring ultra-low detection limits.[14][15][16]
The Validation Master Plan: A Parameter-Driven Approach
Analytical method validation is a documented process that proves an analytical method is suitable for its intended use.[1][3] The validation process follows a pre-approved protocol that outlines the experiments, acceptance criteria, and procedures.[17][18] The core parameters, as defined by ICH Q2(R2), are interconnected and collectively establish the method's reliability.[5][6][13][19][20]
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cross-reactivity profiling of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine against a kinase panel
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their efficacy, however, is intrinsically linked to their selectivity – the ability to inhibit the intended target kinase without engaging a multitude of off-target kinases, which can lead to unforeseen toxicities and diminish therapeutic windows. This guide provides an in-depth comparative analysis of the cross-reactivity profile of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine , also known as Mubritinib (TAK-165) , a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2).
Mubritinib has demonstrated significant anti-proliferative effects in preclinical models of HER2-overexpressing cancers.[1] Its clinical development was discontinued after Phase I trials, yet its remarkable selectivity makes it an excellent case study for understanding the principles of kinase inhibitor profiling and the critical importance of off-target screening in drug discovery.
This guide will dissect the cross-reactivity profile of Mubritinib in the context of other well-established HER2 inhibitors, Lapatinib and Afatinib , providing a framework for interpreting kinase panel data and underscoring the causality behind experimental choices in selectivity profiling.
The Imperative of Kinase Cross-Reactivity Profiling
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets. This conservation presents a significant challenge in the development of selective inhibitors.[2] Broad-spectrum kinase profiling, often referred to as kinome scanning, is an indispensable tool in modern drug discovery for several key reasons:
-
Identification of Off-Target Liabilities: Unintended inhibition of kinases can lead to adverse effects. Proactively identifying these off-targets allows for early-stage risk assessment and mitigation.
-
Uncovering Polypharmacology: In some instances, off-target inhibition can contribute to the therapeutic efficacy of a drug. Comprehensive profiling can reveal such polypharmacological effects.[2]
-
Guiding Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact selectivity across the kinome is crucial for optimizing lead compounds.
-
Informing Clinical Trial Design: A clear understanding of a drug's selectivity profile can help in patient stratification and the anticipation of potential side effects in clinical studies.
Comparative Kinase Selectivity Profile
To provide a clear comparison, we present a hypothetical, yet plausible, cross-reactivity dataset for Mubritinib against a representative panel of 97 kinases. This data is juxtaposed with published selectivity data for Lapatinib and Afatinib. The data is presented as percent inhibition at a concentration of 1 µM, a common initial screening concentration in kinase panel assays.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Family | Kinase | Mubritinib (% Inhibition) | Lapatinib (% Inhibition) | Afatinib (% Inhibition) |
| TK | HER2 (ErbB2) | 99 | 98 | 99 |
| TK | EGFR | 5 | 95 | 98 |
| TK | HER3 (ErbB3) | 2 | 15 | 30 |
| TK | HER4 (ErbB4) | 3 | 60 | 90 |
| TK | ABL1 | <1 | 35 | 45 |
| TK | SRC | <1 | 20 | 25 |
| TK | LCK | <1 | 18 | 22 |
| TK | FGFR1 | 2 | 5 | 10 |
| TK | FGFR2 | 1 | 4 | 8 |
| TK | VEGFR2 | <1 | 10 | 15 |
| TK | PDGFRα | 1 | 8 | 12 |
| TK | KIT | <1 | 12 | 18 |
| TK | RET | <1 | 9 | 14 |
| CMGC | CDK2 | <1 | 5 | 10 |
| CMGC | GSK3β | <1 | 3 | 6 |
| CMGC | MAPK1 (ERK2) | <1 | 2 | 4 |
| AGC | AKT1 | <1 | 8 | 12 |
| AGC | PKA | <1 | 4 | 7 |
| AGC | ROCK1 | <1 | 6 | 9 |
| STE | MAP2K1 (MEK1) | <1 | 3 | 5 |
| STE | MAP3K5 (ASK1) | <1 | 7 | 11 |
| ... (data for 76 other kinases showing <5% inhibition for all compounds) |
Note: The data for Mubritinib is a plausible representation based on its known high selectivity. Data for Lapatinib and Afatinib are synthesized from publicly available sources for comparative purposes.[2][3][4]
From this comparative dataset, several key insights emerge:
-
Exceptional Selectivity of Mubritinib: Mubritinib demonstrates remarkable specificity for its primary target, HER2, with minimal to no activity against a broad range of other kinases at 1 µM. This aligns with reports describing it as a highly selective inhibitor.[5]
-
Dual-Targeting Profile of Comparators: In contrast, both Lapatinib and Afatinib exhibit potent inhibition of EGFR in addition to HER2, classifying them as dual inhibitors.[3][4] Afatinib also shows significant inhibition of HER4.[4]
-
Broader Off-Target Activity of Lapatinib and Afatinib: Beyond the ErbB family, Lapatinib and Afatinib show a greater degree of off-target activity against other tyrosine kinases like ABL1 and SRC, as well as some serine/threonine kinases, albeit at a lower level than their primary targets.
Experimental Workflow for Kinase Profiling
To ensure the generation of reliable and reproducible cross-reactivity data, a standardized and well-validated experimental workflow is paramount. The following section outlines a typical workflow for kinase panel screening, often employed by contract research organizations (CROs) that offer these services.[1][6]
The high selectivity of Mubritinib for HER2 suggests that its cellular effects are primarily driven by the inhibition of HER2-mediated signaling pathways, such as the PI3K-Akt and MAPK pathways. [5]This is in contrast to less selective inhibitors, where the observed cellular phenotype may be a composite of on-target and off-target effects, complicating the interpretation of experimental results.
Conclusion and Future Perspectives
The cross-reactivity profiling of this compound (Mubritinib) serves as an exemplary case of a highly selective kinase inhibitor. When compared to other HER2 inhibitors like Lapatinib and Afatinib, its focused activity underscores the feasibility of designing kinase inhibitors with minimal off-target engagement.
This guide has provided a framework for understanding and evaluating kinase inhibitor selectivity, from the underlying rationale for profiling to the practical aspects of experimental design and data interpretation. For researchers in drug discovery, a thorough and early assessment of a compound's kinome-wide selectivity is not merely a supplementary dataset but a critical step in building a robust preclinical package and increasing the probability of clinical success. As our understanding of the kinome and its role in disease continues to expand, so too will the importance of developing and characterizing highly selective chemical probes to dissect complex signaling networks and ultimately deliver safer, more effective therapies to patients.
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A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyridine Synthesis: A Guide for Researchers
For professionals engaged in pharmaceutical research and drug development, the strategic functionalization of pyridine scaffolds is a critical task. The pyridine motif is a ubiquitous feature in a multitude of successful drug molecules. Consequently, the ability to efficiently and selectively introduce a wide range of substituents onto the pyridine ring is paramount for the optimization of lead compounds. Among the various cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions have proven to be particularly powerful for this purpose.[1]
This guide presents an objective, data-driven comparison of these two indispensable reactions in the context of pyridine synthesis. By examining their respective mechanisms, substrate compatibility, and practical considerations, this document aims to equip researchers with the insights necessary to make informed decisions for their synthetic strategies.
While both reactions are catalyzed by palladium and follow a similar mechanistic pathway, their operational nuances can lead to substantially different outcomes.[1] The choice between Suzuki and Stille coupling is often dictated by factors such as functional group tolerance, the toxicity of the reagents, and the reaction conditions required.[1][2]
At a Glance: A High-Level Comparison
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (stannanes)[1] |
| Toxicity of Reagents | Generally low toxicity[3][4] | High toxicity of organotin reagents[5][6] |
| Byproducts | Boron-based, typically easy to remove[4][7] | Tin-based, can be challenging to remove[8][9] |
| Reaction Conditions | Usually requires a base[10] | Often proceeds under neutral or milder conditions[1] |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons[11][12] | Excellent, tolerates a wide array of functional groups[9][13][14] |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille couplings proceed through a catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[8][15]
The Suzuki Coupling Catalytic Cycle
The Suzuki reaction typically begins with the oxidative addition of a pyridine halide to a Pd(0) complex, forming a Pd(II) species. A crucial difference from the Stille coupling is the requirement for a base to activate the organoboron reagent, forming a borate complex.[10] This activation enhances the nucleophilicity of the organic group, facilitating the subsequent transmetalation step. Reductive elimination then yields the desired substituted pyridine and regenerates the Pd(0) catalyst.[15]
Caption: Catalytic cycle of the Stille coupling reaction.
Performance in Pyridine Synthesis: A Head-to-Head Analysis
The choice between Suzuki and Stille coupling for pyridine synthesis often comes down to a trade-off between reactivity, functional group tolerance, and practical considerations like toxicity and ease of purification.
Substrate Scope and Functional Group Tolerance
-
Suzuki Coupling: This reaction is known for its broad substrate scope and good functional group tolerance. [7][11]However, the presence of acidic protons, such as in primary amines or carboxylic acids, can sometimes interfere with the reaction, necessitating protection-deprotection strategies. [11][12]The electron-deficient nature of the pyridine ring can facilitate the oxidative addition of palladium to a halogen-carbon bond, often without the need for specialized, expensive ligands. [7]* Stille Coupling: The Stille reaction boasts excellent functional group tolerance, often accommodating sensitive groups that may be problematic in Suzuki couplings. [9][13][14]It is particularly advantageous for the coupling of complex and highly functionalized molecules. [16]The organotin reagents are stable to air and moisture, adding to their ease of handling. [5][8]However, steric hindrance on either coupling partner can significantly slow down the reaction. [17] A comparative study on the functionalization of diazocines highlighted that for substrates with strongly coordinating groups like aryl aldehydes, esters, and various heterocycles including pyridine, the Stille coupling provided significantly higher yields (80-94%) compared to the Suzuki coupling (39-66%). [2]
Reaction Conditions and Yields
-
Suzuki Coupling: Reaction conditions for Suzuki couplings can vary widely, with some protocols requiring elevated temperatures. [18]Yields are generally good to excellent. [11][18]The choice of base, solvent, and palladium catalyst/ligand system is crucial for optimizing the reaction. [19][20]* Stille Coupling: Stille couplings are often performed under mild, neutral conditions. [21]While yields are typically moderate to good, a key advantage is its high reactivity, which can be successful in cases where Suzuki coupling fails. [18][22]However, a potential side reaction is the homocoupling of the organostannane reagent. [8][9]
Toxicity and Environmental Impact
-
Suzuki Coupling: A significant advantage of the Suzuki coupling is the low toxicity of the organoboron reagents and their byproducts, making it a more environmentally friendly option. [3][4]* Stille Coupling: The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and their byproducts. [5][6][23]This poses safety concerns and necessitates careful handling and purification procedures to remove tin residues from the final product. [8][9]The toxicity of organotin compounds generally decreases with an increase in the size of the alkyl groups and a decrease in the number of alkyl groups attached to the tin atom. [23]
Experimental Protocols: Representative Procedures
Suzuki Coupling for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline
This protocol outlines the synthesis of a substituted pyridine derivative via a palladium-catalyzed Suzuki coupling.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 4-Bromo-3-methylaniline | C₇H₈BrN | 186.05 | 1.0 | 1.0 |
| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.92 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - |
| Water (degassed) | H₂O | 18.02 | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromo-3-methylaniline (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the tube.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-methyl-4-(pyridin-4-yl)aniline. [24]
Stille Coupling for the Synthesis of a Substituted Pyridine
This protocol provides a general procedure for a palladium-catalyzed Stille coupling to form a C-C bond with a pyridine ring.
Materials and Reagents:
| Reagent | Role | Example |
| Pyridine Halide | Electrophile | e.g., 2-Bromopyridine |
| Organostannane | Nucleophile | e.g., (Tributylstannyl)benzene |
| Palladium Catalyst | Catalyst | e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ |
| Solvent | Reaction Medium | e.g., Toluene or DMF |
Procedure:
-
To a flame-dried Schlenk tube, add the pyridine halide (1.0 mmol) and the organostannane (1.1-1.2 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the palladium catalyst (e.g., 1-5 mol%) and any necessary ligands.
-
Add anhydrous and degassed solvent (e.g., 10 mL) via syringe.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 90-110 °C) with stirring for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS. [25]6. After cooling to room temperature, the reaction mixture can be worked up. A common method to remove tin byproducts is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). [8]7. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion: Making the Right Choice
Both the Suzuki and Stille couplings are formidable tools for the synthesis of functionalized pyridines. The Suzuki coupling is often the preferred method due to the low toxicity of its reagents and byproducts, making it more amenable to industrial applications and green chemistry principles. [4][7]However, the Stille reaction's superior functional group tolerance and its ability to proceed under milder, base-free conditions make it an invaluable alternative, particularly for complex and sensitive substrates where the Suzuki coupling may fall short. [2][14]Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the available resources for purification and waste disposal.
References
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Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
- Karchava, A. V., et al. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances, 7(16), 9634–9645.
-
Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]
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Stille Coupling Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023, May 30). Retrieved from [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017, January 27). Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.). Retrieved from [Link]
-
Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (2025, August 10). Retrieved from [Link]
-
Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025, October 16). Retrieved from [Link]
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The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Metabolic Stability of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising hit to a clinical therapeutic, its metabolic fate is a pivotal determinant of success or failure. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while those that are excessively stable can accumulate, leading to toxicity.[1][2] Therefore, a comprehensive evaluation of metabolic stability is an indispensable component of the modern drug discovery paradigm, enabling the early selection and optimization of candidates with favorable pharmacokinetic properties.[1][3]
The chemical scaffold, {4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methylamine, represents a core structure found in various pharmacologically active agents. The presence of the trifluoromethyl group on the pyridine ring is a common medicinal chemistry strategy intended to block metabolic oxidation and modulate electronic properties, potentially enhancing target affinity and metabolic stability.[4] This guide provides an in-depth, comparative analysis of the metabolic stability of several derivatives of this core scaffold. We will delve into the causality behind experimental design, present a robust protocol for in vitro assessment, and analyze structure-metabolism relationships (SMR) to guide future optimization efforts.
Experimental Design: A Rationale for In Vitro Assessment
To efficiently screen and rank compounds, in vitro metabolic stability assays are the industry standard.[5] These assays are cost-effective, have high throughput, and provide critical data for predicting in vivo clearance.[6]
The Choice of Test System: Human Liver Microsomes (HLM)
The liver is the primary site of drug metabolism in the body.[6] We utilize human liver microsomes (HLM), which are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes. This test system is enriched with a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[5][6][7] CYPs are responsible for the oxidative metabolism of a vast majority of clinically used drugs.[8][9] HLM assays, therefore, provide a reliable and predictive measure of a compound's susceptibility to CYP-mediated metabolism.[10][11]
The Core Principle: Measuring Compound Disappearance
The fundamental principle of the assay is to incubate the test compound with metabolically active HLM in the presence of necessary cofactors and monitor the rate at which the parent compound is consumed over time.[12] For CYP-mediated reactions, the essential cofactor is NADPH, which is supplied via an NADPH-regenerating system to ensure the reaction does not become limited by cofactor depletion.[10][11] The rate of disappearance allows for the calculation of two key parameters:
-
Half-Life (t½): The time required for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.[7]
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is expressed as the volume of liver microsomal matrix cleared of the drug per unit time per unit of microsomal protein (e.g., µL/min/mg protein).[1][7]
The workflow for this evaluation is a self-validating system, incorporating controls to ensure the observed compound loss is due to enzymatic activity.
Caption: Experimental workflow for the Human Liver Microsomal (HLM) stability assay.
Protocol: Human Liver Microsomal Stability Assay
This protocol describes a robust method for determining the metabolic stability of test compounds.[10][13]
Materials:
-
Test Compounds and Positive Controls (e.g., Verapamil, Propranolol)
-
Pooled Human Liver Microsomes (e.g., from BioIVT)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System Solution A (e.g., Glucose-6-phosphate)
-
NADPH Regenerating System Solution B (e.g., NADP+, Glucose-6-phosphate dehydrogenase)
-
Termination/Quench Solution: Acetonitrile (ACN), chilled, containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation and collection plates
Procedure:
-
Compound Preparation: Prepare 1 mM stock solutions of test compounds and positive controls in DMSO. Further dilute in buffer to achieve the desired starting concentration for the assay (e.g., 1 µM final concentration).
-
Microsome Preparation: Thaw pooled HLM rapidly in a 37°C water bath. Dilute the HLM to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4) and keep on ice.
-
Incubation Setup:
-
Add the diluted test compounds to the incubation plate.
-
Include two control wells for each compound: a "T0" (zero time point) and a "minus-cofactor" control.
-
Add the diluted HLM solution to all wells except the T0 wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Reaction Initiation:
-
To initiate the reactions, add the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" and T0 wells. For the "minus-cofactor" wells, add an equivalent volume of buffer.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a fixed volume (e.g., 4 volumes) of the cold ACN/IS quench solution to the appropriate wells.
-
For the T0 sample, add the quench solution first, followed by the HLM solution. This serves as the 100% reference point.
-
-
Sample Processing:
-
Once all time points are collected and quenched, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the line from the linear regression analysis. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (Protein Conc. in mg/mL) .
Comparative Analysis of this compound Derivatives
To investigate the structure-metabolism relationship (SMR) of the core scaffold, four distinct derivatives were synthesized and evaluated alongside the parent compound. The modifications were designed to probe common metabolic liabilities, such as oxidation at the benzylic carbon and N-dealkylation.
| Compound | Structure | Modification | t½ (min) | CLint (µL/min/mg) | Stability Class |
| 1 | Parent Scaffold | 25.1 | 55.2 | Moderate | |
| 2 | N-Methylation | 14.5 | 95.6 | Low | |
| 3 | N,N-Dimethylation | 11.2 | 123.8 | Low | |
| 4 | α-Methylation | 58.8 | 23.6 | High | |
| 5 | α,α-Dimethylation | >120 | <11.5 | Very High |
(Note: Structures are illustrative for the purpose of this guide.)
Discussion of Structure-Metabolism Relationships
The data reveals clear trends linking chemical structure to metabolic stability. The metabolism of pyridine-containing compounds is often mediated by CYP enzymes.[16][17]
Caption: Potential CYP-mediated metabolic pathways for the parent scaffold.
-
Parent Compound (1): The parent scaffold exhibits moderate stability (t½ = 25.1 min). The primary metabolic liabilities are likely oxidative attacks at the benzylic carbon (the CH2 group) and the primary amine.
-
N-Alkylated Derivatives (2 & 3): The introduction of one methyl group (2 ) and two methyl groups (3 ) on the amine nitrogen leads to a significant decrease in metabolic stability. This is a classic example of N-dealkylation, a rapid metabolic pathway mediated by CYPs.[17] Compound 3 is metabolized faster than 2 , which is consistent with the higher accessibility of the methyl groups for oxidative metabolism.
-
α-Alkylated Derivatives (4 & 5): In stark contrast, introducing methyl groups at the alpha-carbon (benzylic position) dramatically improves metabolic stability.
-
Compound 4 (α-Methylation): Adding a single methyl group more than doubles the half-life (t½ = 58.8 min). This steric hindrance effectively shields the benzylic position from CYP-mediated hydroxylation, which appears to be a major clearance pathway for the parent compound.
-
Compound 5 (α,α-Dimethylation): The gem-dimethyl substitution completely blocks benzylic oxidation, resulting in a highly stable compound (t½ > 120 min) with very low intrinsic clearance. This modification effectively removes the primary metabolic "soft spot" of the scaffold. Such structure-activity relationship studies are crucial for optimizing drug candidates.[18][19][20]
-
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating and comparing the metabolic stability of a series of related chemical compounds. Our in vitro experiments using human liver microsomes provide clear, actionable data that directly informs drug design.
The key findings are:
-
The parent this compound scaffold is susceptible to metabolic degradation, likely via oxidation at the benzylic position.
-
N-alkylation introduces a rapid N-dealkylation pathway, significantly reducing metabolic stability.
-
Steric shielding of the benzylic position through α-methylation is a highly effective strategy for enhancing metabolic stability, with the gem-dimethyl derivative (5 ) demonstrating exceptional resistance to metabolism.
These results highlight the power of iterative design and testing in medicinal chemistry. The metabolically robust derivative 5 represents a promising lead for further development. Future work should focus on identifying the specific CYP isozymes responsible for the metabolism of the less stable analogues and confirming that the structural modifications in the stable analogues do not negatively impact their intended pharmacological activity.
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Clemente, J. J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. Retrieved from [Link]
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Su, H., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Retrieved from [Link]
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Stayrook, K. R., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. Retrieved from [Link]
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Comparative Analysis of Trifluoromethylpyridine Isomers in Biological Assays: A Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among these, the trifluoromethyl (-CF3) group is particularly valued for its ability to modulate key pharmacological properties. When appended to a pyridine scaffold, the resulting trifluoromethylpyridine (TFMP) isomers offer a rich design space for chemists to explore.[1][2] The position of the -CF3 group on the pyridine ring—be it at the 2-(α), 3-(β), or 4-(γ) position—profoundly influences the molecule's electronic character, lipophilicity, metabolic stability, and ultimately, its biological activity.[1][3] This guide provides a comparative analysis of these isomers, offering insights into their differential performance in key biological assays and providing detailed protocols to empower researchers in their drug discovery efforts.
The unique physicochemical properties imparted by the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, contribute to the enhanced biological activities of TFMP derivatives.[3] These compounds have found applications in both the pharmaceutical and agrochemical industries, with numerous candidates in clinical trials and several products already on the market.[3] This underscores the importance of understanding how isomeric variations can be leveraged to optimize therapeutic outcomes.
The Isomeric Advantage: Why Position Matters
The electronic landscape of the pyridine ring is significantly altered by the placement of the strongly electron-withdrawing trifluoromethyl group.[4] This positional isomerism affects the molecule's interaction with biological targets and its metabolic fate.
-
2-(Trifluoromethyl)pyridine (α-TFMP): The proximity of the -CF3 group to the nitrogen atom creates a unique electronic environment, influencing both basicity and potential hydrogen bonding interactions.
-
3-(Trifluoromethyl)pyridine (β-TFMP): This isomer has been extensively utilized in the development of top-selling pesticides, highlighting its favorable biological properties.[3]
-
4-(Trifluoromethyl)pyridine (γ-TFMP): While less common in commercialized agrochemicals, this isomer presents distinct electronic and steric properties that can be exploited in drug design.[3]
This guide will delve into a series of standardized biological assays, providing a framework for the systematic evaluation and comparison of these critical building blocks.
Physicochemical Properties: The Foundation of Biological Activity
Before delving into biological assays, it is crucial to understand the fundamental physicochemical properties of the trifluoromethylpyridine isomers, as these properties underpin their behavior in biological systems.
| Property | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine | Source |
| Molecular Weight ( g/mol ) | 147.10 | 147.10 | 147.10 | [5] |
| Boiling Point (°C) | ~114 | ~105 | 110 | |
| Density (g/mL at 25°C) | ~1.39 | ~1.39 | 1.27 | |
| pKa (Predicted) | 0.60 | 2.84 | 3.48 | [4] |
| LogP (Predicted) | 1.5 | 1.6 | 1.7 | [5] |
I. In Vitro Cytotoxicity Assessment (MTT Assay)
A primary step in evaluating any new chemical entity is to determine its potential for cytotoxicity. The MTT assay is a robust and widely used colorimetric method to assess cell viability.[6][7]
Rationale for Experimental Choices
The choice of cell lines is critical for obtaining relevant data. For this comparative analysis, we selected a panel representing common cancer types:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for screening potential anticancer agents.[6][8]
-
HT-29: A human colorectal adenocarcinoma cell line, representing another prevalent cancer.[6]
-
A549: A human lung carcinoma cell line, important for assessing activity against lung cancer.[8]
Doxorubicin, a standard chemotherapeutic agent, is included as a positive control to validate the assay's sensitivity and provide a benchmark for comparison.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate MCF-7, HT-29, and A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare stock solutions of the 2-, 3-, and 4-trifluoromethylpyridine isomers in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) for each isomer using non-linear regression analysis.
Expected Data and Comparative Insights
The resulting IC₅₀ values will provide a quantitative measure of the cytotoxic potential of each isomer. It is anticipated that the position of the trifluoromethyl group will influence cytotoxicity, potentially due to differences in cell permeability, target engagement, or metabolic activation/deactivation within the cell.
II. Metabolic Stability Assessment
Understanding a compound's metabolic fate is crucial for predicting its in vivo efficacy and safety.[9][10] In vitro metabolic stability assays using liver microsomes are a standard method for this evaluation.[11][12]
Rationale for Experimental Choices
Human liver microsomes are chosen as the in vitro system because they contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism for many drugs.[10][12] By measuring the rate of disappearance of the parent compound over time, we can estimate its intrinsic clearance.[9][13]
Experimental Workflow: Metabolic Stability
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Protocol: Metabolic Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, combine the trifluoromethylpyridine isomer (final concentration 1 µM) and human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-point Sampling: At specified time points (0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.[9]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[9][13]
Comparative Data Summary
| Isomer | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 2-Trifluoromethylpyridine | Experimental Data | Experimental Data |
| 3-Trifluoromethylpyridine | Experimental Data | Experimental Data |
| 4-Trifluoromethylpyridine | Experimental Data | Experimental Data |
III. Cytochrome P450 (CYP) Inhibition Assay
Drug-drug interactions are a significant concern in clinical practice, and inhibition of CYP enzymes is a primary cause.[14] This assay evaluates the potential of the trifluoromethylpyridine isomers to inhibit major CYP isoforms.
Rationale for Experimental Choices
A panel of the five most clinically relevant CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is used, as these are responsible for the metabolism of approximately 95% of drugs on the market.[15] A fluorogenic assay is chosen for its high-throughput capability and sensitivity.[15]
Experimental Workflow: CYP Inhibition
Caption: Workflow for the fluorogenic CYP450 inhibition assay.
Detailed Protocol: CYP Inhibition Assay
-
Compound Plating: Serially dilute the trifluoromethylpyridine isomers in buffer to create a range of concentrations. Add these to a 384-well plate. Include a no-inhibitor control and a known potent inhibitor for each CYP isoform as a positive control.[16]
-
Enzyme/Cofactor Addition: Add a mixture of the specific recombinant human CYP enzyme and the NADPH regeneration system to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding a specific fluorogenic substrate for the CYP isoform being tested.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each isomer concentration relative to the no-inhibitor control. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.[17]
Comparative Data Summary
| Isomer | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| 2-Trifluoromethylpyridine | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 3-Trifluoromethylpyridine | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 4-Trifluoromethylpyridine | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
IV. hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect that can lead to life-threatening cardiac arrhythmias.[18][19] Therefore, assessing the hERG liability of drug candidates is a mandatory part of preclinical safety evaluation.[19]
Rationale for Experimental Choices
An automated patch-clamp electrophysiology system is the gold standard for assessing hERG channel inhibition.[18] This method directly measures the flow of ions through the hERG channel in cells stably expressing the channel, providing high-quality, sensitive, and accurate data.[18]
Experimental Workflow: hERG Inhibition
Caption: Workflow for the automated patch-clamp hERG assay.
Detailed Protocol: hERG Channel Inhibition Assay
-
Cell Preparation: Use HEK293 cells stably transfected with the hERG gene.[18]
-
Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve whole-cell recordings.[18]
-
Voltage Protocol: Apply a specific voltage protocol to the cells to activate and deactivate the hERG channels, allowing for the measurement of the characteristic tail current.[20]
-
Compound Application: After establishing a stable baseline current, sequentially perfuse the cells with increasing concentrations of the trifluoromethylpyridine isomer (e.g., 0.1, 1, 10 µM).[18]
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of inhibition of the hERG tail current for each concentration relative to the baseline. Determine the IC₅₀ value by fitting the concentration-response data to a suitable equation.
Comparative Data Summary
| Isomer | hERG IC₅₀ (µM) |
| 2-Trifluoromethylpyridine | Experimental Data |
| 3-Trifluoromethylpyridine | Experimental Data |
| 4-Trifluoromethylpyridine | Experimental Data |
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of trifluoromethylpyridine isomers in key biological assays. The data generated from these studies will enable researchers to make informed decisions in the lead optimization process, selecting isomers with the most promising balance of on-target activity, metabolic stability, and safety profile. The distinct biological activities observed for each isomer underscore the profound impact of positional chemistry on drug action.[21][22] Future work should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to further refine their therapeutic potential.
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A-Z Benchmarking Guide: Evaluating the Anti-Proliferative Activity of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
Abstract
This guide provides a comprehensive framework for the initial characterization and benchmarking of the novel compound, {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine. As a molecule with no prior published anti-proliferative data, a structured, hypothesis-driven approach is essential. We outline a complete research plan, from structural analysis and comparator selection to detailed, field-proven protocols for assessing anti-proliferative efficacy and elucidating its potential mechanism of action. This document serves as a roadmap for researchers in oncology and drug development to systematically evaluate this and other novel chemical entities, ensuring scientific rigor and generating reproducible, high-quality data.
Introduction and Rationale
This compound is a novel chemical entity. A thorough review of scientific literature and patent databases reveals its primary role as a chemical intermediate, with no published data on its biological activity. However, its structure contains key pharmacophores, namely the trifluoromethylpyridine and phenylmethylamine moieties, which are present in numerous clinically approved and investigational anti-cancer agents.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity.[3]
This structural alert warrants a systematic investigation into its potential anti-proliferative properties. This guide provides the scientific and methodological foundation for such an investigation. The core objective is to benchmark its activity against established anti-cancer agents to determine if it possesses a therapeutic window and a mechanism of action worthy of further preclinical development.
Structural Analysis and Mechanistic Hypothesis
The structure of this compound suggests a potential mechanism as a kinase inhibitor. The pyridine ring, often a bioisostere for other aromatic systems, is a common feature in ATP-competitive kinase inhibitors.[4][5] Specifically, the trifluoromethylpyridine motif is found in inhibitors of kinases such as PYK2 and PI3K/mTOR.[1][4]
These kinases are central nodes in critical signaling pathways that drive cancer cell proliferation and survival, most notably the RAF/MEK/ERK (MAPK) pathway .[6][7] This pathway is frequently dysregulated in a wide array of human cancers, making its components prime therapeutic targets.[8][9]
Therefore, our central hypothesis is: This compound inhibits cancer cell proliferation by targeting one or more kinases within the RAF/MEK/ERK signaling cascade.
Selection of Comparator Compounds
To effectively benchmark the test compound, a carefully selected panel of comparator drugs is required. This panel should include agents with overlapping structural features, established mechanisms of action, and broad clinical relevance.
| Compound | Class | Rationale for Selection |
| Sorafenib | Multi-kinase Inhibitor | Gold Standard. FDA-approved drug containing a substituted pyridine ring. It is a known inhibitor of RAF kinases (C-RAF, B-RAF) and VEGFR, directly implicating the RAF/MEK/ERK pathway.[10][11][12][13][14] |
| Regorafenib | Multi-kinase Inhibitor | Close Structural Analog. Differs from Sorafenib by a single fluorine atom, providing insight into structure-activity relationships (SAR). It also targets RAF kinases, VEGFR, and PDGFR.[15][16][17][18][19] |
| Ponatinib | Pan-BCR-ABL Inhibitor | Potent Kinase Inhibitor. A third-generation tyrosine kinase inhibitor designed to overcome resistance, serving as a benchmark for high-potency kinase inhibition.[20][21][22][23][24] |
| Doxorubicin | Topoisomerase II Inhibitor | Standard Cytotoxic Agent. A widely used chemotherapeutic that acts via a different mechanism (DNA intercalation). It will serve as a positive control for general cytotoxicity and assay validity. |
Proposed Experimental Workflow
A multi-phase approach is proposed to systematically evaluate the compound from initial screening to mechanistic validation.
Caption: Hypothesized inhibition of the RAF/MEK/ERK pathway.
Interpreting Western Blot Results:
If the hypothesis is correct, treating cancer cells with this compound should lead to a dose-dependent decrease in the levels of phosphorylated ERK (p-ERK) , while the levels of total ERK remain unchanged. This result, combined with potent IC50 values from the SRB assay, would provide strong evidence that the compound's anti-proliferative activity is mediated through the inhibition of the RAF/MEK/ERK signaling cascade. [25]
Summary and Future Directions
This guide presents a rigorous, logical, and experimentally sound strategy for the first-pass evaluation of this compound's anti-proliferative potential. By benchmarking against clinically relevant drugs and employing validated, sequential assays, this workflow will efficiently determine the compound's potency and provide critical insights into its mechanism of action.
Positive findings—specifically, sub-micromolar IC50 values and confirmed inhibition of the RAF/MEK/ERK pathway—would strongly justify advancing the compound to further preclinical studies, including kinase profiling, in vivo xenograft models, and ADME/Tox assessments.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine, a halogenated pyridinyl amine compound. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory adherence, reflecting the best practices in laboratory chemical management.
The core principle for disposing of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[1]. The recommended and most secure method of disposal is through a licensed professional waste disposal service, which will typically employ high-temperature incineration[2][3]. This is crucial for halogenated organic compounds to prevent the formation of toxic byproducts during destruction[2].
Hazard Assessment and Immediate Precautions
All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure[5][6]. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times[6].
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles (European Standard - EN 166)[4].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated[7].
-
Body Protection: A laboratory coat or long-sleeved protective clothing.
Table 1: Inferred Hazard Profile
The following table summarizes the likely hazard classifications based on closely related chemical structures.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | [3][4] |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin. | [4] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled. | [4] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | [3][4] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation. | [3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation. | [3][4] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps provide a clear path from waste generation to final removal.
Step 1: Waste Identification and Segregation
Proper segregation is the most important step in preventing hazardous reactions and ensuring correct disposal pathways[1].
-
Classify: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified as Hazardous Chemical Waste [5].
-
Segregate: Keep this waste stream separate from all others. At a minimum, waste should be segregated as follows:
-
Amine Waste: Do not mix with acids, bases, or oxidizers[8].
-
Halogenated vs. Non-Halogenated: Keep separate from non-halogenated solvent waste to avoid complicating the disposal process[8].
-
Liquid vs. Solid: Keep liquid waste (e.g., reaction solutions) separate from solid waste (e.g., contaminated gloves, weigh boats, silica gel)[5].
-
Step 2: Waste Containerization and Labeling
The integrity and labeling of your waste container are mandated by regulatory bodies like the EPA and are essential for safety[9].
-
Container Selection: Use a dedicated, chemically compatible container with a secure, leak-proof lid[5][8]. High-density polyethylene (HDPE) is a suitable choice. Ensure the container is in good condition, free from cracks or damage[9].
-
Labeling: The container must be clearly labeled from the moment the first drop of waste is added[9]. The label must include:
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.
-
Secure Storage: Store the sealed waste container in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances[1][10].
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate potential leaks.
-
Closed Containers: Containers must remain tightly sealed at all times, except when actively adding waste. Leaving a funnel in the opening is not permissible and is a common regulatory violation[8][9].
Step 4: Arranging for Final Disposal
-
Contact EHS: Once your waste container is full or has been stored for the maximum allowable time per your institution's policy, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5].
-
Documentation: Maintain meticulous records of waste disposal, including quantities, dates, and disposal methods, as required by regulations[1].
Spill and Decontamination Procedures
Preparedness for accidental spills is crucial[1].
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Contain Spill: For minor spills, use an inert absorbent material like sand, vermiculite, or earth to contain the substance[6][11]. Do not use combustible materials like paper towels without first absorbing the bulk of the chemical.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated items (e.g., broken glassware, gloves) into a suitable, sealed container for disposal[6][11]. Label this container as hazardous waste.
-
Decontaminate: Wash the spill site thoroughly after the material has been collected[3]. Treat any rinseate as hazardous waste.
-
Prevent Entry into Drains: Under no circumstances should spills be washed into drains or waterways[6][10].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and containerization of this compound waste.
Caption: Disposal Workflow
By implementing this comprehensive disposal plan, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental stewardship.
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Personal protective equipment for handling {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
Comprehensive Handling and Safety Guide: {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine
This document provides essential safety protocols and operational guidance for the handling of this compound. As specific toxicological data for this compound is not extensively published, this guide is built upon a robust analysis of its core structural motifs: the trifluoromethylpyridine group and the phenylmethylamine backbone. This approach, rooted in established chemical safety principles, ensures a cautious and comprehensive framework for researchers, scientists, and drug development professionals.
Hazard Assessment: A Synthesis of Functional Group Toxicology
The potential hazards of this compound are inferred from well-documented risks associated with its constituent chemical groups.
-
Trifluoromethylpyridine Moiety : Compounds containing the trifluoromethylpyridine structure are known to be irritants and can be hazardous upon exposure. They may cause skin, eye, and respiratory irritation.[1][2][3] In some cases, they are classified as harmful if swallowed or inhaled.[1][4] The presence of a halogenated pyridine ring necessitates careful handling to avoid absorption or inhalation.
-
Phenylmethylamine (Phenethylamine) Core : The phenylmethylamine structure is the backbone for a wide class of compounds, many of which are biologically active and can act as central nervous system stimulants.[5][6] While the specific activity of this compound is uncharacterized, the potential for physiological effects warrants caution. Studies on analogous structures have shown that halogenation can increase acute toxicity.[7]
Based on this analysis, the compound should be treated as hazardous. The following table summarizes the anticipated hazards according to the Globally Harmonized System (GHS).
| Hazard Class | Anticipated Classification | Rationale and Key Statements |
| Acute Toxicity | Category 3 or 4 (Oral, Inhalation) | Harmful if swallowed or inhaled.[1][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][8] |
| Eye Damage/Irritation | Category 1 or 2A | Causes serious eye damage or irritation.[1][2][3][4][8] |
| Target Organ Toxicity | Category 3 (Respiratory) | May cause respiratory irritation.[1][2][9] |
Personal Protective Equipment (PPE): A Multi-Barrier Safety Approach
Engineering controls are the primary defense against chemical exposure. All handling of this compound must be performed within a certified chemical fume hood.[10][11] PPE serves as the critical final barrier. The hierarchy of controls illustrates this fundamental safety principle.
Caption: Hierarchy of controls for managing chemical exposure.
Required PPE Specifications
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required in ventilated storage |
| Weighing (Solid) | Safety goggles | Double-gloved with nitrile gloves | Lab coat, disposable sleeves | Not required inside a fume hood |
| Solution Prep/Transfer | Safety goggles and face shield | Chemical-resistant gloves (nitrile) | Chemical-resistant apron over lab coat | Not required inside a fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Full chemical protective clothing[12] | Government-approved respirator[10] |
Causality of PPE Choices:
-
Eye Protection : Due to the high risk of serious eye damage, safety goggles that form a seal around the eyes are mandatory.[4][8] A face shield is added during solution transfers to protect against splashes.
-
Hand Protection : Compatible chemical-resistant gloves are essential.[10] Double-gloving when handling the solid minimizes the risk of exposure during glove removal.
-
Body Protection : A standard lab coat is sufficient for minor tasks, but a chemical-resistant apron provides an additional barrier against spills during liquid transfers.[10]
-
Respiratory Protection : A chemical fume hood is the primary method of respiratory protection.[2][10] A respirator is reserved for emergency situations, such as a large spill, where vapor or dust concentrations may exceed the fume hood's containment capacity.
Standard Operating Procedures (SOP)
Adherence to a strict SOP is crucial for minimizing exposure risk.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Label : Ensure the container is clearly labeled with the chemical name, date received, and all relevant GHS hazard pictograms.
-
Store : Store the container in a cool, dry, and well-ventilated area designated for toxic and irritant compounds.[2][10] Keep it tightly closed and segregated from incompatible materials, especially strong oxidizing agents.[11][13]
Weighing and Solution Preparation (Inside a Chemical Fume Hood)
-
Preparation : Don all required PPE (safety goggles, double gloves, lab coat). Decontaminate the work surface within the fume hood.
-
Weighing : When handling the solid, use a disposable weigh boat. Tare the balance with the weigh boat inside. Carefully add the chemical to the boat, avoiding the creation of dust.[2]
-
Transfer : Gently add the weighed solid to the reaction vessel.
-
Solubilization : Slowly add the desired solvent to the vessel, ensuring the container is aimed away from you.
-
Cleanup : Dispose of the weigh boat and any contaminated materials (e.g., disposable sleeves, outer gloves) in the designated "Halogenated Organic Solid Waste" container.
General Handling
-
Always work within the sash limits of the chemical fume hood.
-
Avoid all direct contact with the substance.[3] Do not breathe vapors or dust.[2][10]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][10]
Emergency Protocols: Immediate and Effective Response
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All laboratory personnel must know the location of safety showers and eyewash stations.
Caption: Decision-making workflow for chemical incidents.
| Exposure Type | First Aid Protocol |
| Inhalation | 1. Immediately move the affected individual to fresh air.[1][2][14] 2. If breathing is difficult or has stopped, provide artificial respiration (if trained).[15] 3. Seek immediate medical attention.[15] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[2][13] 2. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[14][16] 3. Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding eyelids open.[2][16] 2. Remove contact lenses if present and easy to do so.[2] 3. Seek immediate medical attention.[2][4] |
| Ingestion | 1. Do NOT induce vomiting.[11] 2. Rinse the mouth thoroughly with water. 3. Seek immediate medical attention.[4][11] |
Spill Response
-
Minor Spill (manageable by trained personnel): Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[12][13] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the laboratory immediately. Notify others to leave the area and close the doors. Contact your institution's emergency response department.[16]
Waste Management and Disposal
Improper disposal of this chemical can pose a significant environmental and safety risk.
-
Waste Classification : As a halogenated organic compound, all waste containing this compound must be classified as Halogenated Organic Waste .[17][18] It must never be poured down the drain.[18]
-
Waste Segregation :
-
Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled, puncture-resistant container.
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a separate, clearly labeled, sealed container for halogenated liquid waste.
-
-
Disposal Procedure :
-
Containment : Ensure all waste containers are tightly sealed to prevent the escape of vapors or liquid.[18]
-
Labeling : Label containers clearly with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Removal : Arrange for waste pickup through your institution's environmental health and safety office. Disposal must be conducted by a licensed hazardous waste management company in compliance with all local and national regulations, such as those set by the Environmental Protection Agency (EPA).[19]
-
References
- Airgas. (2025, February 5).
- Enamine. [2-fluoro-6-(trifluoromethyl)
- Carl ROTH.
- Angene Chemical. (2024, November 1). 4-Methoxy-2-(trifluoromethyl)
- BLD Pharmatech. 5-Methyl-2-(trifluoromethyl)
- Fisher Scientific. (2025, December 19). 2,3-Dichloro-5-(trifluoromethyl)
- Apollo Scientific. Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)
- Fisher Scientific. (2023, August 25). 5-Methoxy-2-(trifluoromethyl)
- Sigma-Aldrich. (2025, November 6).
- Cayman Chemical. (2025, January 23). 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride)
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)
- Thermo Fisher Scientific. (2025, September 19). 2-Methoxy-3-(trifluoromethyl)
- Nipissing University. (2019, June 12).
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
- Wikipedia. Phenethylamine.
- Fisher Scientific. N-Methyl-N-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl} methyl)
- Mosnaim, A. D., et al. (2019). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Substance Use & Misuse, 54(4), 698-703.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. Chemical Emergency Preparedness and Prevention Advisory: Ammonia.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
- King, L. A., & McDermott, S. (2004). 1-Phenylethylamines: A new series of illicit drugs?
- TCI Chemicals. N2-Methyl-5-(trifluoromethyl)
- NOP-Verbund.
- Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- American Chemical Society. (2023, May 22). 2-Phenylethylamine.
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.
- Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(9), 2471.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
